Csnk2A-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[6-(6-propan-2-yloxyindol-1-yl)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)28-18-8-7-16-9-10-25(20(16)11-18)21-13-23-12-19(24-21)15-3-5-17(6-4-15)22(26)27/h3-14H,1-2H3,(H,26,27) |
InChI Key |
FMENLVZROFNANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=CN2C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Csnk2A-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Csnk2A-IN-2, a potent inhibitor of Casein Kinase 2 (CSNK2). CSNK2 is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3]
Core Mechanism of Action: ATP-Competitive Inhibition
This compound and other related small molecule inhibitors, such as CX-4945 (Silmitasertib), function as ATP-competitive inhibitors.[4][5] This means they bind to the ATP-binding pocket of the CSNK2 catalytic subunits (CSNK2A1 and CSNK2A2), preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[3] This direct inhibition of the kinase's catalytic activity disrupts the downstream signaling pathways that are dependent on CSNK2.
The CSNK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (either CSNK2A1 or CSNK2A2, or a combination) and two regulatory β subunits (CSNK2B).[6][7] While the catalytic subunits can function independently, their association with the regulatory subunits can modulate substrate specificity and stability.[2][6]
Quantitative Analysis of Inhibitor Potency
The potency of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for these inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| CX-4945 (Silmitasertib) | CSNK2A1/CSNK2A2 | Biochemical | 1 | 0.38 | [4] |
| Compound 2 | CSNK2A | NanoBRET | - | - | [8][9] |
| SGC-CK2-1 | CSNK2A | NanoBRET | - | - | [8] |
| Inhibitor | Cell Line | Assay Type | Effect | IC50 (nM) | Reference |
| Compound 2 | HAE | SARS-CoV-2 Replication | Inhibition | 200-300 | [10] |
| CX-4945 (Silmitasertib) | DBT | MHV-nLuc Replication | Inhibition | 630 | [9] |
| Compound 2 | A549-ACE2 | SARS-CoV-2-nLuc Replication | Inhibition | Potent | [9] |
| SGC-CK2-1 | A549-ACE2 | SARS-CoV-2-nLuc Replication | Inhibition | Potent | [9] |
Signaling Pathways and Cellular Processes Modulated by CSNK2 Inhibition
CSNK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing a multitude of signaling pathways.[10] Inhibition of CSNK2 with compounds like this compound can therefore have widespread effects on cellular function.
Caption: Inhibition of CSNK2 by this compound blocks substrate phosphorylation, impacting key cellular processes.
Experimental Protocols
Target Validation using siRNA Knockdown
Objective: To confirm that the observed cellular phenotype is a direct result of CSNK2 inhibition.
Methodology:
-
Cell Culture: Plate cells (e.g., DBT cells for viral replication assays) in appropriate culture vessels and grow to a suitable confluency.
-
siRNA Transfection: Transfect cells with siRNAs specifically targeting the messenger RNA (mRNA) of CSNK2 subunits (CSNK2A1, CSNK2A2, CSNK2B) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for a period sufficient to allow for mRNA degradation and subsequent protein knockdown (typically 48-72 hours).
-
Verification of Knockdown: Harvest a subset of cells and perform Western blot analysis to confirm the reduction in the protein levels of the targeted CSNK2 subunits.
-
Phenotypic Assay: Subject the remaining cells to the relevant assay (e.g., viral infection, cell viability assay) to determine the effect of CSNK2 knockdown on the phenotype of interest.[10]
Caption: Workflow for CSNK2 target validation using siRNA-mediated knockdown.
Cellular Target Engagement via NanoBRET Assay
Objective: To quantify the binding of an inhibitor to its target protein within living cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line (e.g., HEK293) that co-expresses the target protein (e.g., CSNK2A1 or CSNK2A2) fused to a NanoLuciferase (NLuc) enzyme and a fluorescent tracer that binds to the same target.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound).
-
BRET Measurement: Add the NanoLuciferase substrate to the cells. If the inhibitor displaces the fluorescent tracer from the NLuc-tagged target, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.
-
Data Analysis: Measure the BRET signal at different inhibitor concentrations and plot the data to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Caption: Workflow and principle of the NanoBRET assay for measuring cellular target engagement.
Clinical Significance and Future Directions
The development of potent and selective CSNK2 inhibitors like this compound holds significant promise for the treatment of various diseases. Several CSNK2 inhibitors, most notably CX-4945 (Silmitasertib), have entered clinical trials for various types of cancer.[4][11] The therapeutic potential of these inhibitors is not limited to oncology; research has also highlighted their utility in antiviral applications, as demonstrated by the inhibition of SARS-like β-coronavirus replication.[10]
Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and on exploring their efficacy in combination with other therapeutic agents. A deeper understanding of the vast CSNK2-dependent phosphoproteome will be crucial for elucidating the full therapeutic potential of targeting this master kinase.[12]
References
- 1. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]
- 7. genecards.org [genecards.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Csnk2A-IN-2 and its Target Protein CSNK2A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the constitutively active serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes. Its ubiquitous expression and involvement in fundamental pathways such as cell cycle progression, apoptosis, and transcription have positioned it as a significant target in various disease contexts, particularly in oncology.[1][2][3] The development of potent and selective inhibitors of CSNK2A1 is therefore a critical area of research for therapeutic intervention. This technical guide provides a comprehensive overview of the CSNK2A1 inhibitor, Csnk2A-IN-2, including its biochemical and cellular activity, selectivity, and the key signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
This compound: A Potent and Selective CSNK2A1 Inhibitor
This compound is an orally active inhibitor of CSNK2. Through strategic fluorination of a parent compound, this compound was developed to improve in vivo pharmacokinetic profiles while maintaining potent and selective inhibition of CSNK2.[4]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of both isoforms of the catalytic subunit of CK2, CSNK2A1 and CSNK2A2.
| Compound | Target | pIC50 |
| This compound | CSNK2A1 | 8.1 |
| This compound | CSNK2A2 | 7.9 |
| Table 1: Biochemical potency of this compound against CSNK2A1 and CSNK2A2.[4] |
Kinase Selectivity Profile
A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of 192 kinases and has demonstrated remarkable selectivity for CSNK2A1 and CSNK2A2.
| Kinase | NanoBRET K192 % Occupancy at 10 µM |
| CSNK2A1 | 97 |
| CSNK2A2 | 97 |
| CLK2 | 85 |
| CLK1 | 76 |
| CLK4 | 74 |
| DAPK2 | 72 |
| DYRK1A | 71 |
| PHKG1 | 55 |
| Table 2: Selectivity of this compound in the NanoBRET K192 panel. Only kinases with greater than 50% occupancy are shown.[4] |
Structural Basis of Inhibition
The co-crystal structure of this compound in complex with CSNK2A1 (PDB ID: 9FYF) reveals that the inhibitor binds to the ATP-binding site, a common mechanism for kinase inhibitors.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold forms key hydrogen bonds with the hinge residue Val116. The aminopiperidine moiety is directed towards the N-terminal lobe, forming a hydrogen bond with Ser51 on the P-loop.[4]
Comparative Analysis of CSNK2A1 Inhibitors
A variety of small molecule inhibitors targeting CSNK2A1 have been developed. A comparative summary of their reported potencies is presented below.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| This compound | pIC50 = 8.1 (CSNK2A1) | - | Orally bioavailable.[4] |
| CX-4945 (Silmitasertib) | 1 | 0.38 | ATP-competitive; in clinical trials.[6][7][8][9] |
| SGC-CK2-1 | 4.2 (at 10µM ATP) | - | Highly selective chemical probe.[10][11] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 150 (rat liver CK2) | - | ATP-competitive; also inhibits other kinases.[12][13] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 130-140 | ~40 | High affinity and selective.[14][15] |
| Table 3: Comparison of reported potencies of various CSNK2A1 inhibitors. |
CSNK2A1 Signaling Pathways
CSNK2A1 is a pleiotropic kinase that participates in numerous signaling pathways, making it a critical node in cellular regulation. Inhibition of CSNK2A1 can therefore have widespread effects on cell fate.
PI3K-Akt-mTOR Pathway
CSNK2A1 has been shown to promote cancer cell invasion and proliferation through the activation of the PI3K-Akt-mTOR signaling pathway.[15] CSNK2A1 can directly phosphorylate Akt at Ser129, leading to its activation and subsequent downstream signaling.
Wnt/β-catenin Pathway
CSNK2A1 is a positive regulator of the Wnt/β-catenin signaling pathway. It can phosphorylate β-catenin at multiple sites, which can affect its stability and transcriptional activity, thereby promoting the expression of Wnt target genes.
NF-κB Pathway
CSNK2A1 is known to regulate the NF-κB signaling pathway by phosphorylating IκB, the inhibitor of NF-κB. This phosphorylation can lead to the degradation of IκB and the subsequent activation and nuclear translocation of NF-κB, promoting the transcription of pro-inflammatory and pro-survival genes.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Unraveling the Role of CSNK2A1: A Technical Guide to its Biological Functions and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic alpha subunit of the constitutively active serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes.[1][2] Its ubiquitous expression and pleiotropic nature, phosphorylating hundreds of substrates, position it as a critical node in cellular signaling.[3] Dysregulation of CSNK2A1 activity is increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4][5] This technical guide provides an in-depth exploration of the biological functions and cellular pathways modulated by CSNK2A1, with a focus on the implications for drug development. We will delve into the key signaling cascades influenced by this kinase and provide detailed experimental methodologies for their investigation.
Core Biological Functions of CSNK2A1
CSNK2A1 is a master regulator involved in fundamental cellular processes essential for normal physiology and pathological states. Its primary functions include:
-
Cell Growth and Proliferation: CSNK2A1 promotes cell cycle progression and proliferation by phosphorylating key regulatory proteins.[1][6]
-
Survival and Apoptosis: It plays a crucial anti-apoptotic role by phosphorylating and inhibiting pro-apoptotic proteins, thereby promoting cell survival.[1][7]
-
Transcription and Translation: CSNK2A1 directly phosphorylates and regulates the activity of numerous transcription factors and components of the translational machinery, influencing gene expression and protein synthesis.[6]
-
DNA Damage Response: The kinase is involved in the cellular response to DNA damage, phosphorylating key proteins in DNA repair pathways.[8][9]
Elevated expression and activity of CSNK2A1 have been observed in a wide range of human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[4][5][10]
CSNK2A1-IN-2: An Inhibitor of CSNK2A1
Quantitative Data for CSNK2A1 Inhibition by CX-4945
| Parameter | Value | Reference(s) |
| IC50 (CSNK2A1) | 1 nM | [9] |
| Ki (CSNK2A1) | 0.38 nM | [9] |
| Cellular Activity (GI50) | 0.73 - 7.5 µM (in various cancer cell lines) | [11] |
Key Cellular Pathways Regulated by CSNK2A1
CSNK2A1 is a key modulator of several critical signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for elucidating the mechanism of action of CSNK2A1 inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. CSNK2A1 can positively regulate this pathway at multiple levels.
-
Mechanism of Regulation: CSNK2A1 can directly phosphorylate Akt, enhancing its activity.[12][13] It can also phosphorylate other components of the pathway, contributing to its overall activation. Inhibition of CSNK2A1 leads to decreased phosphorylation of Akt and mTOR, resulting in the suppression of this pro-survival pathway.[12][13]
-
Experimental Workflow for PI3K/Akt/mTOR Pathway Analysis:
Workflow for PI3K/Akt/mTOR pathway analysis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of this pathway is a hallmark of many cancers.
-
Mechanism of Regulation: CSNK2A1 can phosphorylate the IκBα inhibitor, promoting its degradation and leading to the activation and nuclear translocation of NF-κB.[14] It can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[14]
-
Signaling Pathway Diagram:
CSNK2A1 regulation of the NF-κB pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and immune responses.
-
Mechanism of Regulation: CSNK2A1 can phosphorylate both JAKs and STATs, leading to the activation of the pathway and the transcription of target genes.[15] Inhibition of CSNK2A1 can abrogate the activation of this signaling cascade.[15]
-
Experimental Workflow for JAK/STAT Pathway Analysis:
Workflow for JAK/STAT pathway analysis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers.
-
Mechanism of Regulation: CSNK2A1 can phosphorylate multiple components of the Wnt pathway, including β-catenin and Dishevelled, leading to the stabilization and nuclear translocation of β-catenin and subsequent target gene expression.[16]
-
Signaling Pathway Diagram:
CSNK2A1 in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of CSNK2A1's role in cellular pathways.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity (IC50) of a compound against CSNK2A1.
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at Km concentration)
-
Specific peptide substrate for CSNK2A1 (e.g., RRRADDSDDDDD)
-
Test compound (e.g., CSNK2A1-IN-2 or CX-4945) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CSNK2A1 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of a CSNK2A1 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
CSNK2A1 inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CSNK2A1 inhibitor (or DMSO as a vehicle control) for 24, 48, or 72 hours.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Signaling Pathways
Objective: To analyze the phosphorylation status of key proteins in a signaling pathway following treatment with a CSNK2A1 inhibitor.
Materials:
-
Cancer cells
-
CSNK2A1 inhibitor
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the CSNK2A1 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
CSNK2A1 is a multifaceted kinase that plays a central role in regulating numerous cellular pathways critical for cell fate decisions. Its frequent dysregulation in cancer and other diseases underscores its significance as a therapeutic target. This guide provides a comprehensive overview of the biological functions of CSNK2A1 and its impact on key signaling cascades. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of CSNK2A1 and to develop novel therapeutic strategies targeting this important kinase. Further investigation into specific inhibitors like "CSNK2A1-IN-2" will be crucial for advancing our understanding and therapeutic applications in this field.
References
- 1. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 2. A complex of distal appendage–associated kinases linked to human disease regulates ciliary trafficking and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Gene - CSNK2A1 [maayanlab.cloud]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. mybiosource.com [mybiosource.com]
- 14. Molecular Pathways: Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 15. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - UZ [thermofisher.com]
- 16. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CSNK2A1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casein Kinase 2 Alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a critical regulator of numerous cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the role of CSNK2A1 in cancer cell proliferation, detailing its involvement in key signaling pathways, presenting quantitative data on its expression and the effects of its inhibition, and offering detailed protocols for relevant experimental procedures. The overexpression of CSNK2A1 is a common feature across a wide range of malignancies and is often correlated with poor prognosis, making it a compelling target for novel cancer therapeutics. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target the oncogenic functions of CSNK2A1.
Introduction to CSNK2A1 (CK2α)
CSNK2A1, also known as CK2α, is the alpha catalytic subunit of the ubiquitously expressed and highly conserved serine/threonine protein kinase CK2.[1] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike many other kinases, CK2 is constitutively active and does not require specific phosphorylation for its function.[3] It plays a crucial role in a vast array of cellular processes, including cell cycle regulation, proliferation, apoptosis, and DNA damage repair.[2][4] Aberrant CK2 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer.[1] Elevated levels of CSNK2A1 are observed in a multitude of human cancers, where it functions to promote cell growth, survival, and proliferation, making it an attractive target for therapeutic intervention.[1][2]
CSNK2A1's Role in Key Signaling Pathways
CSNK2A1 exerts its pro-proliferative effects by modulating several key oncogenic signaling pathways. Its constitutive activity allows it to phosphorylate a wide range of substrates within these cascades, often leading to their activation and the subsequent promotion of cancer cell growth and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CSNK2A1 has been shown to potentiate this pathway at multiple levels. It can directly phosphorylate Akt, a key kinase in this cascade, thereby promoting its activity.[5] Furthermore, CSNK2A1 can phosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This inactivation of PTEN leads to sustained Akt signaling. In gastric cancer, CSNK2A1 has been demonstrated to promote invasion through the PI3K/Akt/mTOR signaling pathway.[6][7][8]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. CSNK2A1 is a positive regulator of this pathway. It can phosphorylate β-catenin at multiple sites, which stabilizes it and promotes its nuclear translocation.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes that drive cell proliferation, such as MYC and CCND1 (Cyclin D1).
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a common feature of many cancers, contributing to proliferation and resistance to apoptosis. CSNK2A1 can directly phosphorylate the inhibitor of NF-κB, IκBα, on C-terminal serine and threonine residues.[10] This phosphorylation is thought to contribute to the regulation of IκBα stability and subsequent NF-κB activation. By promoting the degradation of IκBα, CSNK2A1 facilitates the nuclear translocation of NF-κB, where it activates the transcription of pro-proliferative and anti-apoptotic genes.
Quantitative Data on CSNK2A1 in Cancer
CSNK2A1 Expression in Cancer Tissues
CSNK2A1 is frequently overexpressed in a wide variety of human cancers compared to corresponding normal tissues. Data from The Cancer Genome Atlas (TCGA) and other large-scale studies consistently demonstrate this upregulation.[2][11]
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Breast Cancer | 2.25 (arbitrary units) | [4] |
| Lung Adenocarcinoma (LUAD) | Significantly Higher (p<0.001) | [2] |
| Colon Adenocarcinoma (COAD) | Significantly Higher (p<0.001) | [2] |
| Liver Hepatocellular Carcinoma (LIHC) | Significantly Higher (p<0.001) | [2] |
| Stomach Adenocarcinoma (STAD) | Significantly Higher (p<0.001) | [2] |
| Prostate Adenocarcinoma (PRAD) | Significantly Higher | [2] |
| Glioblastoma Multiforme (GBM) | Significantly Higher (p<0.05) | [2] |
Note: This table presents a summary of findings. "Significantly Higher" indicates a statistically significant increase in CSNK2A1 expression in tumor tissues compared to normal tissues as reported in the cited pan-cancer analyses.
Impact of CSNK2A1 Inhibition and Knockdown on Cancer Cell Proliferation
Inhibition of CSNK2A1 activity, either through small molecule inhibitors or genetic knockdown, has been shown to significantly reduce cancer cell proliferation.
CX-4945 (Silmitasertib) is a potent and selective, orally bioavailable inhibitor of CK2 that is currently in clinical trials.[12]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.7 | [13] |
| MDA-MB-231 | Breast Cancer | ~5.0 | [13] |
| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1.0 | [14] |
| HCT116 | Colorectal Carcinoma | ~2.0 | [4] |
| PC-3 | Prostate Cancer | ~2.0 | [4] |
| A549 | Lung Carcinoma | ~5.5 | [4] |
Silencing of CSNK2A1 expression using small interfering RNA (siRNA) has been demonstrated to inhibit the growth of various cancer cell lines.
| Cell Line | Cancer Type | Proliferation Inhibition | Reference |
| Calu1 | Lung Cancer (KRAS G12C) | ~40% reduction | [7] |
| H2030 | Lung Cancer (KRAS G12C) | ~30% reduction | [7] |
| MDA-MB-468 | Breast Cancer | ~50% inhibition | [15] |
| MDA-MB-231 | Breast Cancer | Significant decrease in viability | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CSNK2A1 in cancer cell proliferation.
Western Blotting for CSNK2A1 Expression
This protocol describes the detection of CSNK2A1 protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CSNK2A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CSNK2A1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound (e.g., CSNK2A1 inhibitor) at various concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Assay (Radioactive)
This protocol describes a method to measure the kinase activity of CSNK2A1 using a radioactive isotope.
Materials:
-
Recombinant CSNK2A1
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, peptide substrate, and recombinant CSNK2A1 on ice.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
Conclusion and Future Directions
The evidence overwhelmingly supports a pivotal role for CSNK2A1 in promoting cancer cell proliferation. Its upregulation across numerous tumor types and its integral function in activating key oncogenic signaling pathways underscore its significance as a therapeutic target. The development of specific inhibitors, such as CX-4945, has shown promise in preclinical and early clinical studies. Future research should focus on further elucidating the complex network of CSNK2A1-mediated signaling, identifying biomarkers to predict response to CSNK2A1 inhibitors, and exploring combination therapies to overcome potential resistance mechanisms. A deeper understanding of the multifaceted roles of CSNK2A1 will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. Expression of CSNK2A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. An Integrative Pan-Cancer Analysis of the Prognostic and Immunological Role of Casein Kinase 2 Alpha Protein 1 (CSNK2A1) in Human Cancers: A Study Based on Bioinformatics and Immunohistochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 4. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk between the NF-κB activating IKK-complex and the CSN signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Constitutive phosphorylation of I kappa B alpha by casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of CSNK2ß suppresses MDA-MB231 cell growth, induces apoptosis, inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Csnk2A-IN-2 as a chemical probe for CK2 function
An In-Depth Technical Guide to Csnk2A-IN-2 (SGC-CK2-1) as a Chemical Probe for CK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] The catalytic subunits, CK2α (CSNK2A1) and CK2α' (CSNK2A2), are responsible for the phosphorylation of hundreds of substrates, influencing signaling pathways critical for cell growth, proliferation, and survival.[1][4] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4]
This technical guide focuses on the chemical probe This compound , which is broadly and publicly known as SGC-CK2-1 . This potent and selective ATP-competitive inhibitor of the catalytic subunits of CK2 serves as an invaluable tool for dissecting the complex biological functions of this pleiotropic kinase.[1][5] This document provides a comprehensive overview of its biochemical and cellular properties, detailed experimental protocols for its use, and visualizations of its context within key signaling pathways.
Biochemical and Cellular Activity of SGC-CK2-1
SGC-CK2-1 is a pyrazolopyrimidine-based compound developed to be a highly selective chemical probe for both human isoforms of CK2 (CK2α and CK2α').[1][6][7] Its development was aimed at overcoming the limitations of previous CK2 inhibitors, which often lacked sufficient selectivity, leading to ambiguous experimental outcomes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for SGC-CK2-1, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of SGC-CK2-1 against CK2 Isoforms
| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 | 10 µM | [6] |
| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 | 10 µM | [6] |
Table 2: Cellular Target Engagement of SGC-CK2-1
| Target | Assay Type | IC50 (nM) | Reference |
| CK2α (CSNK2A1) | NanoBRET | 36 | [5][6] |
| CK2α' (CSNK2A2) | NanoBRET | 16 | [5][6] |
Table 3: Selectivity Profile of SGC-CK2-1
| Parameter | Value | Assay | Concentration | Reference |
| S(35) (Selectivity Score) | 0.027 | KINOMEscan | 1 µM | [8] |
| Number of Off-Target Kinases (PoC < 35) | 11 out of 403 | KINOMEscan | 1 µM | [6][8] |
| Closest Off-Target (Enzymatic) | DYRK2 | >100-fold weaker | N/A | [1][8] |
PoC: Percent of Control
Mechanism of Action
SGC-CK2-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits.[1][5] This mode of action prevents the transfer of a phosphate group from ATP to the substrate proteins, thereby inhibiting the kinase activity of CK2. The high selectivity of SGC-CK2-1 for CK2 over other kinases, including the closely related DYRK2, makes it a superior tool for attributing cellular phenotypes specifically to the inhibition of CK2.[1][8]
Key Signaling Pathways Involving CK2
CK2 is a central hub in numerous signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease. The inhibition of CK2 by SGC-CK2-1 can be used to probe the role of CK2 in these pathways.
Caption: Major signaling pathways regulated by Protein Kinase CK2.
Experimental Protocols
Detailed methodologies are crucial for the effective and reproducible use of SGC-CK2-1. Below are protocols for key experiments cited in the characterization of this chemical probe.
In Vitro Kinase Inhibition Assay (Example)
This protocol is a generalized example based on standard kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human CK2α (CSNK2A1) or CK2α' (CSNK2A2)
-
Specific peptide substrate for CK2
-
SGC-CK2-1 (dissolved in DMSO)
-
ATP (at a concentration of 10 µM)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of SGC-CK2-1 in DMSO.
-
Add 50 nL of the SGC-CK2-1 dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2x enzyme solution (containing CK2α or CK2α') in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of a 2x substrate/ATP solution (containing the peptide substrate and 10 µM ATP) in kinase buffer to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of the detection reagent to stop the reaction and measure the kinase activity according to the manufacturer's instructions (e.g., luminescence).
-
Calculate the percent inhibition for each concentration of SGC-CK2-1 and determine the IC50 value using non-linear regression analysis.
-
Cellular Target Engagement (NanoBRET Assay)
This protocol provides a general workflow for assessing the intracellular binding of SGC-CK2-1 to its target.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
SGC-CK2-1 (dissolved in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CK2 fusion construct and a carrier DNA.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Prepare a serial dilution of SGC-CK2-1 in Opti-MEM.
-
Add the SGC-CK2-1 dilutions to the cells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer capable of BRET measurements.
-
Calculate the BRET ratio and plot the data against the SGC-CK2-1 concentration to determine the IC50 value.
-
Caption: Workflow for the characterization of SGC-CK2-1.
Negative Control
For rigorous experimental design, a negative control compound, SGC-CK2-1N (compound 32) , is available.[1] This compound is structurally similar to SGC-CK2-1 but lacks the key interactions necessary for binding to the ATP pocket of CK2 and is inactive in both biochemical and cellular assays.[1] The use of SGC-CK2-1N alongside SGC-CK2-1 is highly recommended to ensure that any observed biological effects are due to the specific inhibition of CK2 and not off-target or compound-specific artifacts.
Conclusion
SGC-CK2-1 (this compound) is a highly potent and selective chemical probe for the catalytic subunits of protein kinase CK2. Its well-characterized biochemical and cellular activity, coupled with the availability of a dedicated negative control, makes it an exceptional tool for investigating the diverse roles of CK2 in health and disease. This guide provides the essential information and protocols for researchers, scientists, and drug development professionals to effectively utilize SGC-CK2-1 in their studies to further unravel the complexities of CK2 signaling.
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 7. Sgc-CK2-1 | C20H21N7O | CID 146681133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
In-Depth Technical Guide: Csnk2A-IN-2 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro kinase assay for evaluating Csnk2A-IN-2, a potent inhibitor of Casein Kinase 2, alpha 2 (CSNK2A2). It includes detailed experimental protocols, quantitative data presentation, and visualizations of relevant signaling pathways to support research and drug development efforts in oncology, virology, and other fields where CSNK2A2 is a therapeutic target.
Introduction to CSNK2A2 and this compound
Casein Kinase 2 (CK2) is a highly conserved serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2][3] The catalytic subunit alpha 2, encoded by the CSNK2A2 gene, is a key component of the CK2 holoenzyme.[4] Dysregulation of CSNK2A2 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[5]
This compound (also referred to as compound 2 in some literature) is a pyrazolo[1,5-a]pyrimidine-based inhibitor designed for high potency and selectivity against CSNK2. Strategic fluorination of its scaffold enhances its metabolic stability and oral bioavailability, making it a promising candidate for further preclinical and clinical development. This guide focuses on the in vitro characterization of this compound's inhibitory activity against its primary target, CSNK2A2.
Quantitative Data Summary
The inhibitory activity of this compound and its selectivity are critical parameters for its characterization. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Kinase Target(s) | Notes |
| IC50 | 29 µM | CLK1 | Indicates off-target activity. |
| Selectivity | High | CSNK2A1 and CSNK2A2 | Exhibited >97% occupancy against CSNK2A1/A2 in a panel of 192 kinases. |
| Pharmacokinetics | Half-life (t1/2) = 2.5 h; AUC = 10,100 h·nM | In vivo (murine model) | Demonstrates oral bioavailability. |
Experimental Protocol: In Vitro Kinase Assay
This section details a representative protocol for determining the in vitro inhibitory activity of this compound against CSNK2A2 using a luminescence-based ADP detection assay. The ADP-Glo™ Kinase Assay is a common method for such evaluations.[6][7][8][9][10]
Principle
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal correlates with the kinase activity.[6][9]
Materials and Reagents
-
Recombinant human CSNK2A2 enzyme
-
Synthetic peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of the this compound dilution or DMSO (for control wells).
-
Add 5 µL of a solution containing the CSNK2A2 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CSNK2A2.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme or high concentration of inhibitor, 0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by CSNK2A2 inhibition.
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
Wnt Signaling Pathway
CSNK2A2 plays a significant role in the canonical Wnt signaling pathway by phosphorylating β-catenin, which can prevent its degradation and lead to its accumulation and subsequent translocation to the nucleus to activate Wnt target genes.[1][11] Inhibition of CSNK2A2 is expected to decrease β-catenin stability and downregulate Wnt signaling.
Caption: Role of CSNK2A2 in the Wnt signaling pathway.
NF-κB Signaling Pathway
CSNK2A2 can also activate the NF-κB signaling pathway by phosphorylating various components, including the p65 subunit of NF-κB.[5] This leads to the nuclear translocation of NF-κB and the transcription of target genes involved in inflammation, cell survival, and proliferation. Inhibition of CSNK2A2 can therefore suppress NF-κB-mediated gene expression.[5]
Caption: Role of CSNK2A2 in the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the in vitro evaluation of this compound, a selective and orally bioavailable inhibitor of CSNK2A2. The detailed experimental protocol for the in vitro kinase assay, along with the summarized quantitative data and visual representations of the affected signaling pathways, offers a valuable resource for researchers in the field. The methodologies and information presented here can be adapted and expanded upon for further characterization of this compound and other novel CSNK2A2 inhibitors, ultimately contributing to the development of new therapeutic strategies for a range of diseases.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. CSNK2A2 General Information | Sino Biological [sinobiological.com]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. CSNK2A2 promotes hepatocellular carcinoma progression through activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. eastport.cz [eastport.cz]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay [promega.com]
- 11. Casein kinase 2 Is activated and essential for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for the Investigation of CSNK2A1 Inhibition in Okur-Chung Neurodevelopmental Syndrome
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Csnk2A-IN-2" is not a recognized designation in publicly available scientific literature. This document provides a technical framework for the study of a hypothetical ATP-competitive inhibitor of CSNK2A1, herein referred to as this compound, for Okur-Chung Neurodevelopmental Syndrome (OCNDS). Data and protocols for existing CSNK2A1 inhibitors are used as representative examples.
Executive Summary
Okur-Chung Neurodevelopmental Syndrome (OCNDS) is a rare genetic disorder resulting from heterozygous mutations in the CSNK2A1 gene, which encodes the alpha catalytic subunit of protein kinase CK2 (formerly casein kinase 2). This serine/threonine kinase is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in the pathophysiology of OCNDS. This guide outlines a technical approach for the preclinical investigation of a hypothetical CSNK2A1 inhibitor, this compound, as a tool to dissect the molecular mechanisms of OCNDS and as a potential therapeutic avenue. We present quantitative data for known CSNK2A1 inhibitors, detailed experimental protocols for target engagement and validation, and conceptual diagrams of relevant signaling pathways and experimental workflows.
Pathophysiology of Okur-Chung Neurodevelopmental Syndrome
OCNDS is characterized by a range of symptoms including developmental delay, intellectual disability, speech and motor difficulties, and hypotonia. The syndrome is caused by mutations in the CSNK2A1 gene.[1] This gene produces the CK2α protein, a key component of the ubiquitously expressed and constitutively active protein kinase CK2. CK2 is a tetrameric enzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 phosphorylates hundreds of substrates, influencing crucial cellular functions such as cell cycle control, apoptosis, and circadian rhythms.[3] Mutations in CSNK2A1 associated with OCNDS can lead to a loss of function or altered substrate specificity of the CK2α subunit, disrupting normal cellular signaling and leading to the neurodevelopmental phenotypes observed in patients.[4]
Rationale for Targeting CSNK2A1 in OCNDS
The central role of CSNK2A1 dysfunction in the etiology of OCNDS makes it a prime target for therapeutic intervention. A selective inhibitor of CSNK2A1, such as the hypothetical this compound, could serve two primary purposes:
-
As a research tool: To probe the specific downstream signaling pathways affected by OCNDS-causing mutations. By observing the cellular effects of CSNK2A1 inhibition, researchers can better understand the molecular basis of the syndrome.
-
As a potential therapeutic: For OCNDS variants that lead to a hyperactive or gain-of-function phenotype, a targeted inhibitor could normalize kinase activity. For loss-of-function mutations, while direct inhibition may seem counterintuitive, modulating the overall kinome network with a specific inhibitor could potentially rebalance signaling pathways and ameliorate disease phenotypes.
CSNK2A1 inhibitors are designed to block the enzyme's activity, typically by competing with ATP for binding to the catalytic site.[1] This prevents the transfer of phosphate groups to substrate proteins, thereby modulating downstream signaling.[1]
Quantitative Data for CSNK2A1 Inhibitors
To provide a reference for the desired potency and selectivity of a compound like this compound, the following table summarizes key quantitative data for the well-characterized CSNK2A1 inhibitor, CX-4945 (Silmitasertib).
| Inhibitor | Target | Potency (IC50) | Binding Affinity (Ki) | Selectivity Notes |
| CX-4945 (Silmitasertib) | CSNK2A1 | 1 nM | 0.38 nM | Highly selective; inhibited only 7 out of 238 kinases by >90% at a concentration of 500 nM.[5][6] |
| SGC-CK2-1 | CSNK2A1 | - | - | Demonstrates greater selectivity for CSNK2A1 over CX-4945 in cellular phosphoproteomic studies.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel CSNK2A1 inhibitor like this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CSNK2A1.
Materials:
-
Recombinant human CSNK2A1 holoenzyme
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
This compound (at various concentrations)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper (for radiometric assay)
Procedure (Radiometric):
-
Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding recombinant CSNK2A1.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with endogenous CSNK2A1 in a cellular context.
Materials:
-
Cell line expressing CSNK2A1 (e.g., HEK293T, U2OS)
-
This compound (at various concentrations)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for CSNK2A1 for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Analyze the amount of soluble CSNK2A1 in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature. A ligand-bound protein will exhibit increased thermal stability, resulting in a shift of the melting curve to higher temperatures.
Quantitative Phosphoproteomics
Objective: To identify the downstream substrates of CSNK2A1 that are affected by this compound treatment in cells.
Materials:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media and reagents
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., 8M urea-based buffer)
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells in "heavy" and "light" SILAC media.
-
Treat one population of cells with this compound and the other with DMSO.
-
Lyse the cells, combine equal amounts of protein from the "heavy" and "light" samples.
-
Digest the protein mixture with trypsin.
-
Enrich for phosphopeptides using TiO₂ or Fe-IMAC chromatography.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify and quantify the relative abundance of phosphopeptides between the this compound-treated and control samples using specialized software (e.g., MaxQuant).
-
Downregulated phosphosites in the inhibitor-treated sample are potential downstream targets of CSNK2A1.
Mandatory Visualizations
CSNK2A1 Signaling Pathway in Neurodevelopment
Caption: Wnt/β-catenin signaling pathway and the role of CSNK2A1.
Experimental Workflow for this compound Characterization
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of Casein Kinase II by CX-4945, But Not Yes-associated protein (YAP) by Verteporfin, Enhances the Antitumor Efficacy of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Csnk2A-IN-2 and its Relation to Protein Kinase CK2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2: Structure and Function
The catalytic α subunits of CK2 possess a canonical kinase fold and are responsible for phosphorylating a wide range of protein substrates. A key characteristic of CK2 is its ability to utilize both ATP and GTP as phosphate donors.[5] The consensus phosphorylation motif for CK2 is typically a serine or threonine residue followed by a stretch of acidic amino acids (S/T-X-X-E/D). CK2 is considered a "master regulator" as it phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell growth and survival.
Role of CK2 in Key Signaling Pathways
Protein kinase CK2 is a critical node in several major signaling networks that are frequently dysregulated in cancer and other diseases. Its constitutive activity allows it to potentiate and sustain pro-survival and proliferative signals.
PI3K/AKT/mTOR Pathway
CK2 positively regulates the PI3K/AKT/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival. CK2 can directly phosphorylate and activate AKT, a key kinase in this pathway. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which is a negative regulator of the PI3K/AKT pathway.
NF-κB Signaling
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. CK2 can enhance NF-κB signaling at multiple levels. It can phosphorylate IκB, the inhibitor of NF-κB, promoting its degradation and the subsequent release and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65/RelA subunit of NF-κB, enhancing its transcriptional activity.
JAK/STAT Pathway
The JAK/STAT pathway is essential for cytokine signaling and plays a key role in immunity and hematopoiesis. CK2 has been shown to phosphorylate and potentiate the activity of both JAK and STAT proteins, thereby amplifying cytokine-mediated signals that can contribute to cell proliferation and survival.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. CK2 can phosphorylate key components of this pathway, including β-catenin itself, promoting its stabilization and nuclear accumulation, which leads to the activation of Wnt target genes involved in cell proliferation and differentiation.
Quantitative Data on CK2 Inhibitors
The following tables summarize key quantitative data for well-characterized protein kinase CK2 inhibitors. This information is crucial for designing and interpreting experiments aimed at studying CK2 function.
Table 1: In Vitro Potency of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| CX-4945 | CSNK2A1 | 1 | Not Reported | Recombinant human CK2, substrate peptide, [γ-³³P]ATP |
| CSNK2A2 | 1 | Not Reported | Recombinant human CK2, substrate peptide, [γ-³³P]ATP | |
| SGC-CK2-1 | CSNK2A | 6 | Not Reported | Recombinant human CK2α, substrate peptide, ATP |
| TBB | CSNK2 | 400 | 120 | Recombinant human CK2, substrate peptide, ATP |
| DMAT | CSNK2 | 140 | 60 | Recombinant human CK2, substrate peptide, ATP |
Data for CX-4945 is from Siddiqui-Jain et al., 2010. Data for other inhibitors is from various public sources.
Table 2: Kinase Selectivity Profile of CX-4945
| Kinase | % Inhibition at 500 nM |
| CSNK2A1 | >99 |
| CSNK2A2 | >99 |
| FLT3 | 98 |
| PIM1 | 95 |
| DYRK1A | 93 |
| HIPK2 | 92 |
| PIM2 | 91 |
CX-4945 was tested against a panel of 238 kinases. Only kinases with >90% inhibition are shown. Data from Siddiqui-Jain et al., 2010.
Table 3: Cellular Activity of Selected CK2 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | EC50 / IC50 |
| CX-4945 | U2OS | Immunoblot | Phospho-substrate reduction | ~1 µM |
| SGC-CK2-1 | HEK293 | NanoBRET | Target Engagement | 8 nM (CSNK2A) |
| CX-4945 | HEK293 | NanoBRET | Target Engagement | 45 nM (CSNK2A') |
Data compiled from various published studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between inhibitors and protein kinase CK2.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibition of CK2 enzymatic activity in a cell-free system.
Materials:
-
Recombinant human protein kinase CK2 (catalytic subunit or holoenzyme)
-
CK2-specific substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP
-
Inhibitor compound (e.g., Csnk2A-IN-2) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CK2 enzyme, and the specific substrate peptide.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to bind to CK2 within living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-CSNK2A1 or NanoLuc-CSNK2A2 fusion protein
-
Fluorescently labeled CK2 tracer
-
Inhibitor compound
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE HD)
-
NanoBRET Nano-Glo Substrate and Luciferase Detection System
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc-CSNK2A fusion construct.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white 96-well plate.
-
Add the fluorescent tracer to all wells.
-
Add varying concentrations of the inhibitor (or DMSO control) to the wells.
-
Add the NanoBRET Nano-Glo Substrate to initiate the reaction.
-
Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Western Blot Analysis of CK2 Substrate Phosphorylation
This method assesses the effect of a CK2 inhibitor on the phosphorylation of endogenous CK2 substrates in cultured cells.
Materials:
-
Cultured cells (e.g., U2OS, HeLa)
-
CK2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against a known phosphorylated CK2 substrate (e.g., phospho-p65 Ser529) and the total protein.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CK2 inhibitor for a specified time (e.g., 1-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Visualizations
Signaling Pathways Involving Protein Kinase CK2
Caption: Major signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for a radiometric biochemical kinase assay.
Logical Relationship of CK2 Inhibition and Cellular Outcomes
Caption: Logical flow from CK2 inhibition to cellular effects.
References
- 1. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 5. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Csnk2A-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk2A-IN-2 is a potent and selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine protein kinase that is a critical regulator of numerous cellular processes.[1][2][3] Dysregulation of CSNK2A1 activity is implicated in various diseases, particularly cancer, where it contributes to cell growth, proliferation, and survival.[4][5] This document provides detailed experimental protocols for the application of this compound, with a focus on its well-characterized analogue CX-4945 (also known as Silmitasertib), in a cell culture setting.
CX-4945 is an orally bioavailable, ATP-competitive inhibitor of CK2 with a high degree of selectivity and potency, exhibiting an IC50 of 1 nM for CK2α.[5][6] These protocols are designed to assist researchers in evaluating the cellular effects of CSNK2A1 inhibition.
Mechanism of Action and Signaling Pathways
CSNK2A1 is a key component of several oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[7] By inhibiting CSNK2A1, this compound can disrupt these pathways, leading to downstream effects such as the induction of apoptosis and cell cycle arrest.[8][9] A primary mechanism of action involves the inhibition of Akt phosphorylation at serine 129, a site directly phosphorylated by CK2.[9]
Figure 1: Simplified signaling pathway of CSNK2A1 and its inhibition.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of CX-4945 in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| HeLa | Cervical Cancer | ~0.7 | 48h | [4] |
| MDA-MB-231 | Breast Cancer | ~0.9 (for p-S129 Akt) | Not Specified | [4] |
| CLL | Chronic Lymphocytic Leukemia | < 1 | Not Specified | [7] |
| Jurkat | T-cell Leukemia | 0.1 (intracellular) | Not Specified | [9] |
| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Varies (1.7 to 7.9-fold decrease with cisplatin) | 72h | [10] |
Table 2: Effective Concentrations of CX-4945 for Various Cellular Effects
| Cell Line | Effect | Concentration (µM) | Duration | Reference |
| TFK-1, SSP-25 | Apoptosis, G2 Cell Cycle Arrest | 15 | 48h | [8] |
| MDA-MB-231 | Increased SALL2 protein levels | 15-40 | 2-6h | [6] |
| MCF-7 | Inhibition of cell proliferation | 2.5, 5, 10 | 72h | [6] |
| HeLa | PARP-1 degradation | 5-10 | 24-48h | [4] |
| U-87 | Reduced p-CK2 levels, decreased cell viability | 10, 15 | 24h | [11][12] |
| HuCCT-1 | Growth inhibition | 10, 20 | Not Specified | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Figure 2: Workflow for a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled plates
-
This compound (e.g., CX-4945) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Alamar Blue®)
-
Multimode plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[8][14]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[8]
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions. For example, for a CellTiter-Glo assay, add 15 µL of the reagent to each well.[8]
-
Incubate for the time specified by the reagent manufacturer (e.g., 10 minutes at room temperature for CellTiter-Glo).[8]
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.
Figure 3: General workflow for Western blot analysis.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p-Akt (S129), anti-Akt, anti-p-CK2, anti-β-actin)[8][15]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for the appropriate duration (e.g., 24 or 48 hours).[8][11]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin.
Troubleshooting and Considerations
-
Solubility: this compound (CX-4945) is typically dissolved in DMSO to prepare a stock solution. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[9][16]
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[4]
-
Off-Target Effects: While CX-4945 is a selective inhibitor of CK2, it can exhibit off-target effects on other kinases, especially at higher concentrations.[10][17] It is advisable to use the lowest effective concentration and consider complementary approaches, such as siRNA-mediated knockdown of CSNK2A1, to validate the observed phenotypes.[7][10]
These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific experimental systems and research questions.
References
- 1. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 2. Gene - CSNK2A1 [maayanlab.cloud]
- 3. genecards.org [genecards.org]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 9. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. mdpi.com [mdpi.com]
- 11. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CSNK2A Inhibitor Treatment in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[1] Its catalytic subunit, CSNK2A, is frequently overexpressed in a wide array of human cancers, including solid tumors and hematological malignancies, often correlating with poor prognosis.[2][3][4] This aberrant activity makes CSNK2A a compelling target for therapeutic intervention in oncology.[1][5]
CSNK2A inhibitors are a class of targeted therapies designed to block the ATP-binding site of the kinase, thereby disrupting downstream signaling pathways critical for tumor growth and survival.[1][5] One of the most extensively studied CSNK2A inhibitors is CX-4945 (Silmitasertib), an orally bioavailable small molecule that has demonstrated anti-tumor efficacy in various preclinical cancer models and is currently under clinical investigation.[1][2][6] These inhibitors can induce cancer cell apoptosis, inhibit proliferation, and sensitize tumors to conventional treatments like chemotherapy and radiation.[1][5]
These application notes provide a comprehensive overview of the use of CSNK2A inhibitors, with a focus on CX-4945 as a representative agent, for the treatment of in vivo cancer models. Detailed protocols for key experiments and a summary of quantitative data from preclinical studies are presented to guide researchers in their drug development efforts.
Quantitative Data Summary
The following tables summarize the efficacy of CSNK2A inhibition in various in vivo cancer models.
Table 1: Efficacy of CSNK2A Inhibition in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| Bladder Cancer | EJ | Nude mice | CSNK2A1 shRNA | Tumor volume at 21 days: 425 mm³ (shRNA) vs. control | [7] |
| Glioblastoma | - | GBM xenograft mice | CK2 inhibitors | Inhibition of tumor growth, increased mouse survival | [4] |
| Epidermal Carcinoma | A431 | A431 xenograft mice | Erlotinib + CX-4945 | Greater reduction in tumor volume with combined treatment | [6] |
| Lung Cancer | H2170 | H2170 xenograft mice | Erlotinib + CX-4945 | Greater reduction in tumor volume with combined treatment | [6] |
Table 2: IC50 Values of CK2 Inhibitor DMAT in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Human Lymphoma | 6 - 12 |
| HeLa | Human Cervical Carcinoma | 0.2 - 0.3 |
| MDA-MB468 | Hormone-Independent Breast Cancer | 6 |
| MCF7 | Hormone-Dependent Breast Cancer | 10 |
| MDA-MB231 | Hormone-Independent Breast Cancer | 20 |
| [8] |
Signaling Pathways and Mechanism of Action
CSNK2A is a master regulator that phosphorylates over 300 substrates, influencing a multitude of cellular pathways.[1] Its inhibition impacts several key signaling cascades implicated in cancer.
Caption: Workflow for a typical in vivo xenograft study with a CSNK2A inhibitor.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
CSNK2A inhibitor (e.g., CX-4945)
-
Vehicle control (formulation dependent)
-
Calipers
-
Animal balance
-
Surgical tools for tissue collection
-
Reagents for downstream analysis (e.g., formalin, lysis buffers)
Procedure:
-
Cell Culture and Preparation:
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse. [11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the CSNK2A inhibitor and vehicle control solutions.
-
Administer the treatment as per the study design (e.g., oral gavage, intravenous injection) at the specified dose and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint, or if signs of toxicity are observed.
-
-
Tissue Collection and Analysis:
-
At the endpoint, collect blood samples and excise tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen for western blot or other molecular analyses.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes how to assess the in vivo target engagement of a CSNK2A inhibitor by measuring the phosphorylation of a downstream substrate.
Materials:
-
Tumor samples from treated and control animals (from Protocol 1)
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-AKT (S129), anti-total AKT, anti-CSNK2A)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of the phosphorylated target between treated and control groups to assess the extent of target inhibition.
-
Conclusion
CSNK2A inhibitors represent a promising therapeutic strategy for a variety of cancers. The protocols and data presented here provide a framework for researchers to effectively design and execute in vivo studies to evaluate the efficacy and mechanism of action of novel CSNK2A-targeting compounds. Careful experimental design and a thorough understanding of the underlying signaling pathways are crucial for the successful translation of these targeted therapies into clinical applications.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 10. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Efficacy of Csnk2A-IN-2 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is frequently overexpressed in a multitude of human cancers, where it plays a pivotal role in promoting cell proliferation, survival, and resistance to apoptosis.[1][2] The alpha catalytic subunit of CK2, CSNK2A1, has emerged as a promising therapeutic target.[1] Csnk2A-IN-2, a representative ATP-competitive inhibitor of CSNK2A1, has demonstrated potent anti-tumor activity.[3] Preclinical studies have highlighted the potential of CSNK2A1 inhibitors to sensitize cancer cells to conventional chemotherapy, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[1][2][4]
These application notes provide a comprehensive overview of the synergistic effects of this compound (using its well-studied analogue CX-4945 as a proxy) in combination with the widely used chemotherapy drugs, doxorubicin and cisplatin. This document details the underlying molecular mechanisms, presents quantitative data from key studies, and provides detailed protocols for evaluating these drug combinations in a laboratory setting.
Mechanism of Action: Synergistic Interactions
The combination of this compound with chemotherapy agents like doxorubicin and cisplatin results in a synergistic anti-cancer effect through the modulation of multiple signaling pathways.
In Combination with Doxorubicin:
This compound enhances doxorubicin-induced apoptosis by targeting the CSNK2A1-SIRT6-DNA damage repair pathway.[5] Inhibition of CSNK2A1 prevents the phosphorylation of SIRT6, a histone deacetylase implicated in chemoresistance. This disruption of the DNA damage repair mechanism renders cancer cells more susceptible to the genotoxic effects of doxorubicin.[5] Furthermore, in acute myeloid leukemia (AML), the combination of a CSNK2A1 inhibitor with an anthracycline like daunorubicin (a drug similar to doxorubicin) has been shown to augment the suppression of the anti-apoptotic protein BCL-XL, further promoting cell death.[6] Studies in B-cell acute lymphoblastic leukemia (B-ALL) have also demonstrated a strong synergy between CX-4945 and doxorubicin, even in multidrug-resistant cells.[4]
In Combination with Cisplatin:
The synergistic effect of this compound and cisplatin is largely attributed to the inhibition of the DNA damage response (DDR) pathway. Cisplatin induces DNA damage, which is often repaired by cancer cells, leading to resistance. CSNK2A1 is known to phosphorylate key proteins in the DDR pathway.[2] By inhibiting CSNK2A1, this compound prevents the repair of cisplatin-induced DNA lesions, leading to an accumulation of DNA damage and subsequent activation of apoptotic pathways.[7] This is evidenced by the increased levels of the DNA damage marker γ-H2AX in cells treated with the combination.[7] In cisplatin-resistant lung adenocarcinoma cells, the combination of CX-4945 and cisplatin has been shown to enhance apoptosis by downregulating multidrug resistance-associated proteins.[8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of the CSNK2A1 inhibitor CX-4945 in combination with cisplatin and its potentiation of doxorubicin-induced apoptosis.
Table 1: Synergistic Effect of CX-4945 and Cisplatin on Cell Viability
| Cell Line | Cancer Type | IC50 of Cisplatin (µg/ml) | IC50 of Cisplatin + CX-4945 (15 µM) (µg/ml) | Fold-change in Cisplatin Sensitivity | Reference |
| A549/DDP | Cisplatin-Resistant Lung Adenocarcinoma | 18.43 ± 1.56 | 6.43 ± 0.32 | ~2.9 | [8] |
Table 2: Enhancement of Apoptosis by CX-4945 in Combination with Chemotherapy
| Cell Line | Cancer Type | Treatment | Total Apoptotic Rate (%) | Reference |
| A549/DDP | Cisplatin-Resistant Lung Adenocarcinoma | Control | 8.05 ± 0.36 | [8] |
| CX-4945 (15 µM) | 8.62 ± 0.43 | [8] | ||
| Cisplatin (10 µg/ml) | 9.64 ± 0.38 | [8] | ||
| CX-4945 + Cisplatin | 18.54 ± 0.74 | [8] | ||
| RMCCA-1 | Cholangiocarcinoma | Cisplatin (20 µM) | ~14 | [7] |
| CX-4945 (20 µM) | ~12 | [7] | ||
| Cisplatin followed by CX-4945 | ~27 | [7] | ||
| CCLP-1 | Cholangiocarcinoma | Cisplatin (20 µM) | ~19 | [7] |
| CX-4945 (20 µM) | ~18 | [7] | ||
| Cisplatin followed by CX-4945 | ~37 | [7] |
Note: While strong synergy with doxorubicin has been reported, specific IC50 and combination index values from a single primary source for a direct this compound analog and doxorubicin combination were not available in the searched literature. However, studies in AML cells demonstrate a significant potentiation of daunorubicin-induced apoptosis by CX-4945.[6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 4. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia [mdpi.com]
- 7. Sequence of CX-4945 and Cisplatin Administration Determines the Effectiveness of Drug Combination and Cellular Response in Cholangiocarcinoma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Csnk2A-IN-2 Protocol for SILAC Phosphoproteomics: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing Csnk2A-IN-2, a selective inhibitor of Casein Kinase 2 alpha 1 (CSNK2A1), in conjunction with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative phosphoproteomics. This powerful combination allows for the global and quantitative analysis of phosphorylation-based signaling events modulated by CSNK2A1, offering critical insights into its role in various cellular processes and its potential as a therapeutic target.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is constitutively active and ubiquitously expressed in eukaryotic cells. The catalytic subunit, CSNK2A1, is a key player in a myriad of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][2] Dysregulation of CSNK2A1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for drug development.[3]
This compound is a potent and selective inhibitor of CSNK2A1. By specifically blocking the catalytic activity of this kinase, researchers can dissect its downstream signaling pathways. When coupled with SILAC-based quantitative phosphoproteomics, the global impact of CSNK2A1 inhibition on cellular phosphorylation can be elucidated with high precision.
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This results in two distinct cell populations whose proteins and peptides can be differentiated by mass spectrometry. By treating one population with this compound and leaving the other as a control, a quantitative comparison of the phosphoproteome can be performed, revealing phosphosites that are directly or indirectly regulated by CSNK2A1.
Data Presentation: Quantitative Phosphoproteomic Analysis
The primary output of a SILAC phosphoproteomics experiment is a quantitative comparison of phosphopeptide abundance between the this compound treated ("heavy") and control ("light") samples. The data is typically represented as a Heavy/Light (H/L) ratio. A decreased H/L ratio indicates that the phosphorylation event is downregulated upon CSNK2A1 inhibition, suggesting it is a potential substrate or a downstream target of a CSNK2A1-mediated pathway. Conversely, an increased H/L ratio suggests an upregulation of phosphorylation, which could be an indirect effect of CSNK2A1 inhibition.
The following table provides a representative summary of quantitative data that can be obtained from a SILAC phosphoproteomics experiment using a CSNK2A1 inhibitor.
| Protein Name | Gene Name | Phosphosite | H/L Ratio (Inhibitor/Control) | Regulation |
| Serine/threonine-protein kinase Akt-1 | AKT1 | S129 | 0.35 | Down-regulated |
| Cellular tumor antigen p53 | TP53 | S392 | 0.42 | Down-regulated |
| Condensin complex subunit 2 | NCAPD2 | Multiple | 0.55 | Down-regulated |
| DNA ligase 1 | LIG1 | S66 | 0.28 | Down-regulated |
| Eukaryotic translation initiation factor 2 subunit 2 | EIF2S2 | S2 | 0.31 | Down-regulated |
| Protein X | GENEX | T123 | 2.50 | Up-regulated |
Experimental Protocols
This section details a comprehensive protocol for a SILAC-based phosphoproteomics experiment to investigate the effects of this compound.
Materials
-
Cell line of interest (e.g., HeLa, U2OS)
-
SILAC-grade DMEM or other appropriate cell culture medium
-
"Light" L-Arginine and L-Lysine
-
"Heavy" L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆, ¹⁵N₂)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)
-
LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)
Methods
-
SILAC Labeling of Cells:
-
Culture cells for at least 6-8 doublings in SILAC medium supplemented with 10% dFBS and either "light" or "heavy" amino acids to achieve >95% incorporation.
-
Monitor incorporation efficiency by mass spectrometry of a small cell lysate sample.
-
-
Cell Treatment:
-
Plate "light" and "heavy" labeled cells in separate dishes.
-
Once cells reach ~80% confluency, treat the "heavy" labeled cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 4 hours).
-
Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse with urea-based lysis buffer.
-
Quantify protein concentration for both "light" and "heavy" lysates.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the mixed protein sample with DTT and alkylate with IAA.
-
Dilute the urea concentration to <2 M and digest with trypsin overnight.
-
-
Phosphopeptide Enrichment:
-
Acidify the peptide mixture and desalt using a C18 column.
-
Enrich for phosphopeptides using TiO₂ or Fe-IMAC beads according to the manufacturer's protocol.
-
Wash the beads to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Process the raw data using software such as MaxQuant.
-
Perform peptide and protein identification against a relevant protein database.
-
Quantify the H/L ratios for all identified phosphopeptides.
-
Filter the data to identify phosphosites with significant changes in abundance upon this compound treatment.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: SILAC phosphoproteomics workflow using this compound.
CSNK2A1 Signaling Pathway Diagram
Caption: CSNK2A1 signaling and its inhibition by this compound.
References
- 1. Phosphorylation of p53 at the casein kinase II site selectively regulates p53-dependent transcriptional repression but not transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Pathways Using a Selective CSNK2A Inhibitor
For Research Use Only.
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a critical regulator of a vast array of cellular processes, including cell cycle progression, apoptosis, and signal transduction. The catalytic subunit alpha 1 (CSNK2A1), is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. A key role of CSNK2A1 is its involvement in the DNA Damage Response (DDR), a complex network of pathways that detect and repair DNA lesions, thereby maintaining genomic integrity.
CSNK2A1 phosphorylates several key DDR proteins, including XRCC1, MDC1, and RAD51, modulating their activity and recruitment to sites of DNA damage.[1][2] Inhibition of CSNK2A1, therefore, presents a promising strategy to sensitize cancer cells to DNA-damaging agents.
This document provides detailed application notes and protocols for utilizing a selective CSNK2A1 inhibitor, CX-4945 (Silmitasertib), to study DDR pathways in a research setting. While the user initially inquired about "Csnk2A-IN-2," publicly available research on its specific application in DDR is limited. CX-4945, a potent and well-characterized ATP-competitive inhibitor of CSNK2A1 and CSNK2A2[3][4], serves as an exemplary tool for these studies.
Product Information
| Product Name | CX-4945 (Silmitasertib) |
| Target | Casein Kinase 2 (CK2)[4] |
| IC50 | 1 nM[4] |
| Mechanism of Action | ATP-competitive inhibitor[3] |
| Molecular Formula | C19H12ClN3O2 |
| Molecular Weight | 349.78 g/mol |
| Solubility | Soluble in DMSO (>10 mM)[5] |
Applications
CX-4945 can be employed to investigate the role of CSNK2A1 in various aspects of the DNA damage response, including:
-
Potentiation of DNA-damaging agents: Studying the synergistic effects of CX-4945 with chemotherapy drugs (e.g., cisplatin, gemcitabine) or radiation.[1][6]
-
Inhibition of DNA repair pathways: Assessing the impact of CSNK2A1 inhibition on specific DNA repair mechanisms such as base excision repair (BER) and double-strand break (DSB) repair.[1][2]
-
Modulation of DDR signaling: Examining the phosphorylation status and activity of key DDR proteins downstream of CSNK2A1.[1]
-
Induction of apoptosis and cell cycle arrest: Investigating the cellular consequences of inhibiting CSNK2A1 in the context of DNA damage.[7][8]
Data Presentation
The following tables summarize quantitative data from studies utilizing CX-4945 to investigate the DNA damage response.
Table 1: Effect of CX-4945 on the Viability of Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect on Cell Viability | Reference |
| U-87 (Glioblastoma) | CX-4945 | 5 | ~20% reduction | [9] |
| 10 | ~23% reduction | [9] | ||
| 15 | ~31% reduction | [9] | ||
| U-138 (Glioblastoma) | CX-4945 | 5 | ~19% reduction | [9] |
| 10 | ~35% reduction | [9] | ||
| 15 | ~51% reduction | [9] | ||
| A-172 (Glioblastoma) | CX-4945 | 5 | ~19% reduction | [9] |
| 10 | ~30% reduction | [9] | ||
| 15 | ~45% reduction | [9] | ||
| TFK-1 (Cholangiocarcinoma) | CX-4945 | 5 | >50% reduction (48h) | [8] |
| 15 | >50% reduction (48h) | [8] | ||
| SSP-25 (Cholangiocarcinoma) | CX-4945 | 5 | >50% reduction (48h) | [8] |
| 15 | >50% reduction (48h) | [8] |
Table 2: Effect of CX-4945 on the Phosphorylation of Key DNA Damage Response Proteins
| Cell Line | Treatment | Protein | Effect on Phosphorylation | Reference |
| A2780 (Ovarian) | CX-4945 (10 µM) | XRCC1 | Significant decrease | [1] |
| SKOV-3 (Ovarian) | CX-4945 (10 µM) | XRCC1 | Significant decrease | [1] |
| A2780 (Ovarian) | CX-4945 (10 µM) | MDC1 | Significant decrease | [1] |
| SKOV-3 (Ovarian) | CX-4945 (10 µM) | MDC1 | Significant decrease | [1] |
| A2780 (Ovarian) | Cisplatin (3 µM) + CX-4945 (10 µM) | CHK2 | Increased phosphorylation | [1] |
| SKOV-3 (Ovarian) | Cisplatin (3 µM) + CX-4945 (10 µM) | CHK2 | Increased phosphorylation | [1] |
| U-87 (Glioblastoma) | CX-4945 (10 µM) | p-CK2 | Significant reduction | [9] |
| CX-4945 (15 µM) | p-CK2 | Significant reduction | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CX-4945 on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., U-87, A2780)
-
Complete growth medium
-
CX-4945 (Silmitasertib)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CX-4945 in complete growth medium. A final concentration range of 0.1 to 50 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for DNA Damage Response Proteins
This protocol is used to analyze the expression and phosphorylation status of key DDR proteins following treatment with CX-4945.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
CX-4945
-
DNA-damaging agent (e.g., cisplatin, gemcitabine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CK2, anti-p-XRCC1, anti-p-MDC1, anti-γH2AX, anti-p-CHK2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with CX-4945 alone or in combination with a DNA-damaging agent for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol is used to visualize DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cancer cell lines
-
Coverslips in 24-well plates
-
Complete growth medium
-
CX-4945
-
DNA-damaging agent
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 24-well plates and allow them to attach.
-
Treat the cells with CX-4945 and/or a DNA-damaging agent.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Signaling Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 5. apexbt.com [apexbt.com]
- 6. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 7. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 9. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]
Application Notes and Protocols for Studying Neuroinflammation with Selective CSNK2A1 Inhibitors
Introduction
While the query specified Csnk2A-IN-2, a thorough review of the scientific literature did not yield specific studies on this particular inhibitor in the context of neuroinflammation. However, the broader class of selective inhibitors targeting Casein Kinase 2, particularly the alpha subunit (CSNK2A1 or CK2α), is a subject of significant research in this field. This document will therefore focus on the application of a well-characterized, highly selective, and potent CSNK2A1 inhibitor, SGC-CK2-1 , as a representative tool for studying neuroinflammation. The principles, protocols, and data presented here are broadly applicable to other selective CSNK2A1 inhibitors and provide a robust framework for researchers, scientists, and drug development professionals.
Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] Emerging evidence has implicated dysregulated CK2 activity in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), where it is believed to be a key driver of neuroinflammation.[3][4] Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative disorders and contributes to neuronal damage through the release of pro-inflammatory cytokines and other neurotoxic factors.[5][6][7]
Inhibition of CK2 has been shown to dampen inflammatory responses in glial cells, making selective CK2 inhibitors valuable tools for dissecting the role of this kinase in neuroinflammatory pathways and for exploring its therapeutic potential.[8][9]
Mechanism of Action in Neuroinflammation
CK2 is known to potentiate neuroinflammatory signaling, primarily through the NF-κB pathway. It can directly phosphorylate components of the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes and the subsequent secretion of cytokines like IL-6 and TNF-α.[9] By inhibiting the catalytic activity of the CSNK2A1 subunit, selective inhibitors like SGC-CK2-1 can effectively block these downstream effects, thereby reducing the inflammatory response in glial cells.
Data Presentation
The following tables summarize key quantitative data for the selective CK2 inhibitor SGC-CK2-1 and the clinically evaluated inhibitor CX-4945, providing a basis for experimental design.
Table 1: In Vitro Efficacy of Selective CK2 Inhibitors
| Compound | Assay Type | Cell Line/System | Target | IC50 / Effective Concentration | Reference |
| SGC-CK2-1 | Enzymatic Assay | - | CK2α | 4.2 nM | [10] |
| SGC-CK2-1 | Enzymatic Assay | - | CK2α' | 2.3 nM | [10] |
| SGC-CK2-1 | Cell-based Assay | hiPSC-derived Microglia-like Cells (MGLs) | IL-6 mRNA expression | Significant reduction at 10 nM and 100 nM | [11] |
| SGC-CK2-1 | Cell-based Assay | hiPSC-derived Microglia-like Cells (MGLs) | IL-1β mRNA expression | Significant reduction at 10 nM and 100 nM | [11] |
| CX-4945 | Cell-based Assay | hCMEC/D3 (human cerebral microvascular endothelial cells) | p-CK2 levels | Significant reduction at 10 µM and 15 µM | [12] |
| CX-4945 | Cell-based Assay | hiPSC-derived Microglia-like Cells (MGLs) | IL-6 and IL-1β mRNA expression | Less effective than SGC-CK2-1 | [13] |
Table 2: Kinome Selectivity of SGC-CK2-1
| Compound | Screening Panel | Concentration | Number of Kinases Inhibited (S35) | Key Off-Targets Implicated in Neuroinflammation | Reference |
| SGC-CK2-1 | DiscoverX scanMAX | 1 µM | 9 | DYRK2 | [10][13] |
Experimental Protocols
The following are detailed protocols for the use of selective CSNK2A1 inhibitors in studying neuroinflammation, based on methodologies reported in the literature.
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Expression in Microglia-like Cells
This protocol describes the methodology for treating human induced pluripotent stem cell (hiPSC)-derived microglia-like cells (MGLs) with a selective CK2 inhibitor to assess its effect on lipopolysaccharide (LPS)-induced inflammation.[3][13]
Materials:
-
hiPSC-derived MGLs
-
Microglia differentiation medium (e.g., DMEM/F12, B27 supplement, N2 supplement, insulin-like growth factor 1 (IGF-1), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin 34 (IL-34))
-
SGC-CK2-1 (or other selective CSNK2A1 inhibitor)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for IL-6 and IL-1β
Procedure:
-
Cell Culture: Culture hiPSC-derived MGLs according to established protocols.[13]
-
LPS Stimulation and Inhibitor Treatment:
-
Plate MGLs at a suitable density in a multi-well plate.
-
Allow cells to adhere and acclimate for 24 hours.
-
Prepare working solutions of SGC-CK2-1 at various concentrations (e.g., 10 nM, 100 nM). A vehicle control (e.g., DMSO) should also be prepared.
-
Pre-treat the cells with the inhibitor or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). Include a non-stimulated control group.
-
-
RNA Extraction and qRT-PCR:
-
After the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines such as IL-6 and IL-1β. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Cytokine Secretion Measurement (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of secreted IL-6 and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the qRT-PCR and ELISA data to determine the effect of the CK2 inhibitor on cytokine expression and secretion. Compare the inhibitor-treated groups to the LPS-only and vehicle control groups.
-
Protocol 2: In Vivo Assessment of a CK2 Inhibitor in a Mouse Model of Acute Neuroinflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of a brain-penetrant CK2 inhibitor in a mouse model of acute neuroinflammation induced by LPS.[9]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Brain-penetrant CK2 inhibitor (e.g., TAL606 as described in Da Silva et al., 2025) or a suitable formulation of another inhibitor.[9]
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for IL-6 and IL-8
-
Immunohistochemistry reagents
Procedure:
-
Animal Husbandry and Acclimation: House the mice under standard conditions with ad libitum access to food and water. Allow for an acclimation period before the start of the experiment.
-
Inhibitor Administration:
-
Administer the CK2 inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The dosing regimen should be based on pharmacokinetic and pharmacodynamic studies of the specific inhibitor.
-
-
Induction of Neuroinflammation:
-
Following inhibitor administration, induce acute neuroinflammation by administering LPS (e.g., via intraperitoneal injection).
-
-
Tissue Collection:
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice and collect brain tissue.
-
For biochemical analysis, rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals with PBS followed by 4% paraformaldehyde, and then collect the brains for further processing.
-
-
Biochemical Analysis (ELISA):
-
Homogenize the frozen brain tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using specific ELISA kits.
-
-
Immunohistochemistry:
-
Process the fixed brain tissue for sectioning.
-
Perform immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and inflammatory mediators.
-
-
Data Analysis:
-
Compare the cytokine levels and the extent of glial activation between the inhibitor-treated group, the LPS-only group, and the vehicle control group.
-
Visualizations
The following diagrams illustrate key concepts related to the use of CSNK2A1 inhibitors in studying neuroinflammation.
Caption: CSNK2A1-mediated potentiation of the NF-κB signaling pathway.
Caption: Experimental workflow for in vitro testing of CSNK2A1 inhibitors.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 5. d-nb.info [d-nb.info]
- 6. Astrocytic and microglial cells as the modulators of neuroinflammation in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 7. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model [frontiersin.org]
- 12. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Csnk2A-IN-2 solubility and stability in DMSO
Important Note for Researchers: The information provided below pertains to Csnk2A-IN-1 . It is highly probable that "Csnk2A-IN-2" is a typographical error, and the intended compound is Csnk2A-IN-1, a known selective inhibitor of Casein Kinase 2 alpha (CSNK2A1).
This guide provides detailed information on the solubility and stability of Csnk2A-IN-1 in Dimethyl Sulfoxide (DMSO), along with troubleshooting advice and experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Csnk2A-IN-1?
A1: The recommended solvent for preparing stock solutions of Csnk2A-IN-1 for in vitro use is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of Csnk2A-IN-1 in DMSO?
A2: The solubility of Csnk2A-IN-1 in DMSO is 6.67 mg/mL, which corresponds to a concentration of 17.58 mM[1]. To achieve this solubility, assistance with ultrasonication, gentle warming, and heating to 60°C may be necessary[1].
Q3: How should I store the solid compound and my DMSO stock solutions of Csnk2A-IN-1?
A3: Proper storage is crucial to maintain the integrity of the compound. Please refer to the storage recommendations in the table below. For DMSO stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles[1].
Q4: Can I use any DMSO to dissolve Csnk2A-IN-1?
A4: It is highly recommended to use newly opened, anhydrous (hygroscopic) DMSO. DMSO can absorb moisture from the air, and the presence of water can significantly impact the solubility and stability of the compound[1][2][3].
Solubility and Stability Data
| Parameter | Value | Notes |
| Molecular Weight | 379.41 g/mol | [1] |
| Solubility in DMSO | 6.67 mg/mL (17.58 mM) | Requires sonication and warming to 60°C[1]. |
| Storage of Solid | 3 years at -20°C or 2 years at 4°C | [1] |
| Stock Solution Stability | 6 months at -80°C or 1 month at -20°C | [1] |
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Question: I am having difficulty dissolving Csnk2A-IN-1 in DMSO at the desired concentration. What can I do?
-
Answer:
-
Increase Temperature: Gently warm the solution to 60°C while vortexing or stirring[1].
-
Use Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution[1].
-
Check Your DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO that has absorbed water will have reduced solvating power for many organic compounds[1].
-
Prepare a More Dilute Stock: If the desired concentration is at the limit of solubility, consider preparing a slightly more dilute stock solution that can be used for subsequent dilutions.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution in aqueous media.
-
Question: My Csnk2A-IN-1 precipitates out of solution when I add it to my cell culture medium or assay buffer. How can I prevent this?
-
Answer:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may cause less soluble compounds to precipitate[4][5].
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing immediately and thoroughly after addition, before adding this to the final volume.
-
Use of Pluronic F-68 or other surfactants: In some instances, the inclusion of a small amount of a biocompatible surfactant in the final medium can help to maintain the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent experimental results.
-
Question: I am observing variability in my results between experiments. Could this be related to the inhibitor?
-
Answer:
-
Stock Solution Age and Storage: Ensure you are using a stock solution that is within its recommended stability period (6 months at -80°C or 1 month at -20°C)[1]. Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots[1].
-
Fresh Working Solutions: It is recommended to prepare fresh working solutions from your frozen stock for each experiment[1].
-
Consistent DMSO Concentration: Use the same final DMSO concentration in all wells, including your vehicle controls, to account for any effects of the solvent on the cells or assay[6].
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Csnk2A-IN-1 in DMSO
-
Equilibrate the vial of solid Csnk2A-IN-1 to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.79 mg of Csnk2A-IN-1 (Molecular Weight = 379.41).
-
Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
To facilitate dissolution, vortex the solution and place it in an ultrasonic water bath for 5-10 minutes. If necessary, warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved[1].
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Dispense into single-use aliquots and store at -80°C for up to 6 months or -20°C for up to 1 month[1].
Visualizations
Caption: Experimental workflow for preparing and using Csnk2A-IN-1.
Caption: Simplified CSNK2A1 signaling in the PI3K/Akt/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Csnk2A-IN-2 Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Csnk2A-IN-2, a potent inhibitor of Casein Kinase 2 alpha (CK2α), in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the catalytic alpha subunit of Casein Kinase 2 (CK2α, also known as CSNK2A1).[1] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1] By blocking the activity of CK2α, this compound can disrupt the signaling pathways that are critical for tumor growth and survival, often leading to the induction of apoptosis (programmed cell death).[1]
Q2: What is the recommended starting concentration for this compound in cell treatment?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on data from various CK2 inhibitors, a common starting point for a dose-response experiment is a wide range of concentrations. For initial experiments, it is advisable to test a range from low nanomolar to mid-micromolar concentrations (e.g., 10 nM to 50 µM).[2][3] It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of a biological function) for your specific cell line and assay.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[6][7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is crucial to use freshly opened DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[6] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to six months.[1][6] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][6] Avoid repeated freeze-thaw cycles.
Q4: What are the key signaling pathways affected by this compound?
A4: As an inhibitor of CK2, this compound can modulate several critical signaling pathways that are often dysregulated in cancer and other diseases. These include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin pathways.[8][9] CK2 can phosphorylate key components of these pathways, and its inhibition by this compound can therefore lead to a reduction in pro-survival and proliferative signals.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Possible Cause: The concentration of the inhibitor may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider and higher range of concentrations. It is also crucial to ensure the inhibitor is fully dissolved in the stock solution and that the final concentration in the cell culture medium is accurate.
-
-
Possible Cause: The treatment duration may be too short.
-
Solution: Increase the incubation time of the cells with this compound. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal treatment duration.[10]
-
-
Possible Cause: The inhibitor may have degraded due to improper storage.
Issue 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause: The cell line you are using may be particularly sensitive to CK2 inhibition.
-
Solution: Lower the concentration range in your experiments. It is also important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically below 0.5%).[11] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments.
-
-
Possible Cause: The observed cell death may be due to off-target effects of the inhibitor at higher concentrations.
-
Solution: While this compound is designed to be selective, high concentrations of any small molecule inhibitor can lead to off-target effects.[12] Try to use the lowest effective concentration that gives the desired biological effect.
-
Issue 3: I am seeing variability in my results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluency can significantly impact the response to a drug.
-
-
Possible Cause: Inconsistent preparation of the inhibitor dilutions.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the dilutions before adding them to the cells.
-
Data Presentation
Table 1: Reported IC50 Values for Select CK2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| CX-4945 | U2OS | Osteosarcoma | ~1 |
| SGC-CK2-1 | Various | - | <1 in some lines |
Note: This table provides a general reference. The actual IC50 for this compound in your specific cell line should be determined experimentally.[2][3][12]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blotting for Phospho-Substrates
This protocol is to confirm that this compound is inhibiting CK2 activity within the cells by examining the phosphorylation status of a known CK2 substrate.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate and a housekeeping protein like GAPDH or β-actin.
-
A decrease in the phosphorylated form of the substrate with increasing concentrations of this compound indicates successful target engagement.
-
Visualizations
Caption: A general workflow for optimizing this compound concentration.
Caption: Key signaling pathways modulated by CK2.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Soluble in dmso at 2 mg/ml | Sigma-Aldrich [sigmaaldrich.com]
- 8. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Csnk2A-IN-2 and Off-Target Effects in Kinase Assays
Disclaimer: Information regarding a specific inhibitor designated "Csnk2A-IN-2" is not publicly available. This technical support guide has been generated using data from the well-characterized and clinically evaluated CSNK2A inhibitor, CX-4945 (Silmitasertib) , as a representative compound. The off-target profile of this compound may differ.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using a CSNK2A inhibitor, potentially arising from off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell cycle progression (e.g., G1 or G2/M arrest) | Inhibition of off-target kinases involved in cell cycle regulation, such as CDK1 .[1] | - Titrate the inhibitor to the lowest effective concentration for CSNK2A inhibition.- Use a more selective CSNK2A inhibitor if available.- Validate findings with a secondary, structurally distinct CSNK2A inhibitor.- Perform target engagement assays to confirm CSNK2A inhibition at the used concentration. |
| Alterations in PI3K/Akt signaling pathway independent of CSNK2A | Although CX-4945 can affect Akt phosphorylation at the CSNK2A-specific S129 site, unexpected modulation of the PI3K/Akt pathway could indicate off-target effects on other pathway components.[2] | - Analyze phosphorylation of Akt at both S129 and the canonical S473 and T308 sites to distinguish between direct CSNK2A inhibition and other effects.[3] - Profile the phosphorylation status of other kinases in the PI3K/Akt pathway. |
| Modulation of the NFAT signaling pathway | Off-target inhibition of DYRK1A and GSK3β , which are known to regulate NFAT (Nuclear Factor of Activated T-cells) signaling.[3][4] | - Directly measure the activity of DYRK1A and GSK3β in your experimental system.- Use specific inhibitors for DYRK1A and GSK3β to determine if they replicate the observed phenotype.- Assess the nuclear translocation of NFAT as a downstream readout of this off-target effect.[4] |
| Variable results across different cell lines | The expression levels of off-target kinases can vary between cell lines, leading to different phenotypic outcomes. The antiproliferative activity of CX-4945 has been correlated with the expression of the CK2α catalytic subunit. | - Characterize the expression levels of known off-target kinases (e.g., DYRK1A, GSK3β, PIM1, FLT3) in your cell lines of interest.- Compare inhibitor efficacy in cell lines with high and low expression of these off-target kinases. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for the representative CSNK2A inhibitor, CX-4945?
A1: CX-4945 (Silmitasertib) is a potent inhibitor of CSNK2A, but it also demonstrates inhibitory activity against several other kinases, particularly within the CMGC family. The most well-documented off-targets include DYRK1A, GSK3β, PIM1, FLT3, and others.[1][3][4][5]
Q2: How can I differentiate between on-target (CSNK2A) and off-target effects in my experiment?
A2: Several strategies can be employed:
-
Use of a more selective inhibitor: Compare the effects of your primary inhibitor with a structurally different and more selective CSNK2A inhibitor.
-
Rescue experiments: If possible, use a drug-resistant mutant of CSNK2A to see if the observed phenotype is reversed.
-
RNAi/CRISPR: Use genetic knockdown or knockout of CSNK2A to see if it phenocopies the effects of the inhibitor.
-
Orthogonal assays: Confirm key findings using non-pharmacological methods.
Q3: At what concentration are off-target effects of CX-4945 likely to be observed?
A3: While CX-4945 has a very high potency for CSNK2A (IC50 ≈ 1 nM), its off-target kinases are typically inhibited at higher concentrations.[1][6] For example, the IC50 for GSK3β is in the range of 190 nM.[3][4] Therefore, it is crucial to use the lowest possible concentration that effectively inhibits CSNK2A to minimize off-target effects.
Q4: What are the downstream signaling consequences of the off-target inhibition of DYRK1A and GSK3β by CX-4945?
A4: Inhibition of DYRK1A and GSK3β can impact multiple signaling pathways. One notable example is the calcineurin/NFAT pathway, which is involved in cell cycle regulation. Both DYRK1A and GSK3β can inactivate the transcription factor NFAT. Inhibition of these kinases by CX-4945 can therefore lead to the restoration of NFAT signaling.[3][4]
Off-Target Kinase Profile of CX-4945 (Silmitasertib)
The following table summarizes the inhibitory potency of CX-4945 against its primary target (CSNK2A) and several known off-target kinases.
| Target Kinase | IC50 (nM) | Potency vs. CSNK2A | Reference |
| CSNK2A | 1 | - | [1][6] |
| DAPK3 | 17 | 17x weaker | [1] |
| FLT3 | 35 | 35x weaker | [1] |
| TBK1 | 35 | 35x weaker | [1] |
| CLK3 | 41 | 41x weaker | [1] |
| HIPK | 45 | 45x weaker | [1] |
| PIM1 | 46 | 46x weaker | [1] |
| CDK1 | 56 | 56x weaker | [1] |
| DYRK1A | 160 | 160x weaker | [3][4] |
| GSK3β | 190 | 190x weaker | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Assessing Off-Target Inhibition
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (target and potential off-targets)
-
Specific peptide substrate for each kinase
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution (with MgCl2)
-
[γ-³³P]ATP or other detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test inhibitor (e.g., CX-4945) at various concentrations
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare a dilution series of the inhibitor in the kinase assay buffer.
-
In a microplate, add the inhibitor dilutions, the specific substrate peptide, and the purified kinase.
-
Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³³P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: Off-target inhibition of DYRK1A and GSK3β by CX-4945 can activate NFAT signaling.
References
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Csnk2A-IN-2 degradation and half-life in cell media
Note: Publicly available data specifically for a compound designated "Csnk2A-IN-2" is limited. The following information is based on the characteristics of well-studied Casein Kinase 2 Alpha 1 (CSNK2A1) inhibitors, such as CX-4945, and general principles for working with small molecule kinase inhibitors in cell culture. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Casein Kinase 2 Alpha 1 (CSNK2A1), a ubiquitously expressed serine/threonine kinase.[1][2] By binding to the ATP-binding site of the CSNK2A1 catalytic subunit, the inhibitor prevents the transfer of phosphate groups from ATP to its numerous protein substrates.[2] This disruption of substrate phosphorylation interferes with various cellular signaling pathways critical for cell growth, proliferation, and survival.[2][3]
Q2: What are the common cellular effects of inhibiting CSNK2A1 with this compound?
A2: Inhibition of CSNK2A1 can lead to a range of cellular effects, including:
-
Induction of apoptosis (programmed cell death): By interfering with pro-survival signaling, CSNK2A1 inhibitors can trigger apoptosis in cancer cells.[2]
-
Inhibition of cell proliferation: CSNK2A1 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest.[3]
-
Modulation of autophagy: CSNK2A1 has been identified as a negative regulator of autophagy. Its inhibition can, therefore, induce autophagic processes.[4]
Q3: How should I prepare and store this compound?
A3: As with most small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotypic effect (e.g., apoptosis, decreased proliferation) after treating my cells with this compound.
| Possible Cause | Suggested Solution |
| Compound Degradation: The inhibitor may have degraded in the cell culture medium over the course of the experiment. | Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). If the half-life is short, consider replenishing the medium with a fresh inhibitor at regular intervals (e.g., every 24 hours). |
| Insufficient Concentration: The concentration of the inhibitor may be too low to effectively inhibit CSNK2A1 in your cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Cell Line Resistance: The cell line you are using may be resistant to CSNK2A1 inhibition. | Confirm that CSNK2A1 is expressed and active in your cell line. You can also test the inhibitor in a different, sensitive cell line as a positive control. |
| Incorrect Compound Handling: The inhibitor may have degraded due to improper storage or handling. | Ensure that the stock solution is stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized. Prepare fresh dilutions from the stock for each experiment. |
Problem 2: I am observing significant off-target effects or cytotoxicity at concentrations where I expect to see specific inhibition.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration: The concentration of this compound may be too high, leading to inhibition of other kinases or general cellular toxicity. | Lower the concentration of the inhibitor and perform a careful dose-response analysis to find a concentration that is both effective and specific. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and does not cause toxicity on its own. Include a vehicle-only control in your experiments. |
| Off-Target Kinase Inhibition: While designed to be specific, the inhibitor may have some activity against other kinases. | Consult the manufacturer's data sheet for any known off-target effects. If possible, use a structurally distinct CSNK2A1 inhibitor as a comparison to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol: Determining the Half-Life of this compound in Cell Media
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your cell line.
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for quantitative analysis
-
Appropriate vials for sample collection
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubation: Place the medium containing this compound in a cell culture incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Sample Processing: Immediately process the samples for analysis or store them at -80°C. Processing may involve protein precipitation (e.g., with acetonitrile) to remove serum proteins that can interfere with analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Fit the data to a first-order decay model to calculate the half-life (t½) of the compound in the cell medium.
Data Presentation: Expected Half-Life Data for a CSNK2A1 Inhibitor
| Parameter | Value | Notes |
| Initial Concentration | 1 µM | Example starting concentration. |
| Time (hours) | Remaining Compound (%) | |
| 0 | 100% | |
| 2 | 95% | |
| 4 | 88% | |
| 8 | 75% | |
| 12 | 65% | |
| 24 | 45% | |
| 48 | 20% | |
| Calculated Half-life (t½) | ~22 hours | This is a hypothetical value and needs to be determined experimentally for this compound in your specific medium. |
Visualizations
Caption: Simplified signaling pathway of CSNK2A1 and its inhibition.
Caption: Experimental workflow for determining compound half-life.
Caption: Troubleshooting workflow for lack of expected phenotype.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Csnk2A-IN-2: A Technical Guide to Consistent Experimental Outcomes
For Immediate Release
Researchers and drug development professionals employing the casein kinase 2 (CK2) inhibitor, Csnk2A-IN-2, now have a dedicated resource to ensure experimental consistency and troubleshoot anomalous results. This technical support center provides in-depth, question-and-answer-based guides, detailed experimental protocols, and a comprehensive look at the inhibitor's characteristics and the signaling pathways it modulates.
This compound is a potent and selective, orally bioavailable inhibitor of CK2, a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and viral infection.[1][2] Given its pleiotropic effects, achieving consistent and reproducible results is paramount for its successful application in research and development. This guide addresses common challenges and provides a framework for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class.[2] Its primary target is the catalytic alpha subunit of protein kinase CK2 (CSNK2A1).[1][2] CK2 is a constitutively active serine/threonine kinase that exists as a tetramer of two catalytic subunits (α and/or α') and two regulatory β subunits.[1]
Q2: What are the key chemical and physical properties of this compound?
A2: The key properties of this compound are summarized in the table below. It is an orally active compound with a half-life of 2.5 hours and an AUC of 10,100 h·nM.[2]
| Property | Value |
| Molecular Formula | C25H30FN9O |
| Molecular Weight | 491.56 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Q3: In which research areas is this compound typically used?
A3: this compound is primarily utilized in studies related to cancer biology, virology (particularly coronaviruses), and inflammation. Its ability to modulate key signaling pathways makes it a valuable tool for investigating diseases where CK2 activity is dysregulated.[1][2]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes when using this compound can arise from a variety of factors, from reagent handling to experimental design. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Lower than expected or no observable inhibitory effect.
This is a common issue that can often be traced back to problems with the inhibitor itself or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of this compound at -20°C or -80°C in a tightly sealed container to prevent degradation from moisture and light. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or biochemical assay. |
| Cellular Confluence | The confluence of cell cultures can affect their response to inhibitors. Standardize the cell seeding density and treatment time to ensure consistency between experiments. |
| High ATP Concentration (in biochemical assays) | This compound is an ATP-competitive inhibitor. If the ATP concentration in your kinase assay is too high, it can outcompete the inhibitor. Optimize the ATP concentration to be at or near the Km for CK2. |
| Presence of Serum | Components in serum can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage or using serum-free media during the inhibitor treatment period, if compatible with your cell line. |
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, growth media, and incubation conditions (temperature, CO2 levels). |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of solutions. For multi-well plates, be mindful of evaporation effects, especially in the outer wells. |
| Assay Timing | Ensure that the timing of inhibitor addition, incubation periods, and endpoint measurements are consistent across all replicates and experiments. |
| Cell Line Instability | Periodically check your cell line for mycoplasma contamination and verify its identity through STR profiling. |
Problem 3: Suspected off-target effects.
While this compound is highly selective for CK2, off-target effects are a possibility, especially at higher concentrations.[2]
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | A kinome scan of this compound against 192 kinases showed remarkable selectivity for CK2.[2] However, at high concentrations, inhibition of other kinases may occur. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with off-target effects on kinases such as those in the Src family and receptor tyrosine kinases. If off-target effects are suspected, use the lowest effective concentration of this compound and consider using a structurally unrelated CK2 inhibitor as a control to confirm that the observed phenotype is due to CK2 inhibition. |
| Use of a Negative Control | If available, use an inactive structural analog of this compound as a negative control to differentiate between on-target and off-target effects. |
| Rescue Experiments | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK2 to demonstrate that the observed effect is specifically due to the inhibition of CK2. |
Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. Below are representative protocols for common assays involving this compound.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This assay verifies that this compound binds to CK2 within the cell.
-
Cell Culture: Grow cells to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for 1 hour at 37°C.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.
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Western Blot Analysis: Collect the supernatant and analyze the amount of soluble CK2α by Western blotting. Increased thermal stability of CK2α in the presence of this compound indicates target engagement.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on CK2 activity.
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Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and varying concentrations of this compound or DMSO.
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Enzyme Addition: Add recombinant human CK2α to initiate the reaction.
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ATP Addition: Start the kinase reaction by adding ATP (e.g., 10 µM) containing a radioactive tracer like [γ-³²P]ATP.
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Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
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Reaction Termination: Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA).
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Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which this compound functions is crucial for interpreting experimental results. CK2 is a key regulator of several major signaling pathways.
Caption: this compound inhibits CK2, impacting multiple pro-survival and proliferative signaling pathways.
The following workflow provides a logical sequence for troubleshooting inconsistent results with this compound.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with this compound.
By providing a centralized resource of curated information and practical guidance, this technical support center aims to empower researchers to confidently and effectively utilize this compound in their scientific endeavors.
References
Csnk2A-IN-2 interference with common laboratory assays
Welcome to the Technical Support Center for Csnk2A-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays. The information provided here is intended to help you troubleshoot unexpected results and ensure the accuracy and reliability of your experimental data.
Note on this compound and CX-4945 (Silmitasertib): this compound is a selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1). Due to the limited public data on the specific off-target profile and assay interference of this compound, this guide will leverage data from the well-characterized and structurally related CSNK2A1 inhibitor, CX-4945 (Silmitasertib) , as a proxy. Researchers using this compound are advised to perform similar validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Casein Kinase 2 alpha 1 (CSNK2A1), a serine/threonine protein kinase. Like many kinase inhibitors, it is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate from ATP to its substrates.[1][2] CSNK2A1 is involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation has been implicated in various diseases, particularly cancer.[1]
Q2: What are the known off-target effects of CSNK2A1 inhibitors like CX-4945?
While CX-4945 is a potent inhibitor of CSNK2A1, it has been shown to inhibit other kinases, particularly at higher concentrations. This is a common characteristic of ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[3] It is crucial to be aware of these off-target effects as they can lead to misinterpretation of experimental results.
Q3: Can this compound interfere with my cell-based assays?
Yes, it is possible. Small molecule inhibitors can interfere with assay readouts through various mechanisms that are independent of their intended pharmacological activity. These interferences can lead to either false-positive or false-negative results. Potential areas of interference include:
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Direct inhibition of reporter enzymes: Such as luciferase in reporter gene assays.
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Alteration of cellular metabolism: Affecting assays that measure metabolic activity as an indicator of cell viability (e.g., MTT, XTT).[4][5]
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Fluorescence interference: The compound itself may be fluorescent or may quench the fluorescence of reporters like GFP or RFP.[6]
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Light scattering or absorbance: The compound may interfere with optical measurements.
It is highly recommended to perform counter-assays to rule out such artifacts.
Troubleshooting Guides
Issue 1: Unexpected results in a luciferase-based reporter assay.
Possible Cause: Direct inhibition of the luciferase enzyme by this compound. Many small molecule inhibitors, including some kinase inhibitors, have been shown to directly inhibit firefly luciferase.[1][7]
Troubleshooting Steps:
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Perform a biochemical luciferase inhibition assay:
-
Objective: To determine if this compound directly inhibits firefly luciferase activity in a cell-free system.
-
Protocol:
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In a multi-well plate, combine purified recombinant firefly luciferase enzyme with its substrate, D-luciferin, and ATP in a suitable buffer.
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Add a range of concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
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Measure the luminescence signal immediately using a luminometer.
-
A decrease in luminescence in the presence of this compound indicates direct inhibition. Calculate an IC50 value if possible.
-
-
-
Use an alternative reporter system:
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If significant luciferase inhibition is observed, consider using an alternative reporter system that is less susceptible to interference, such as:
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A reporter assay based on a different luciferase, like Renilla luciferase, which may have a different inhibitor sensitivity profile.
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A fluorescent reporter protein (e.g., GFP, RFP), although potential fluorescence interference should still be assessed (see Issue 3).
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A reporter assay that measures the enzymatic activity of a different protein (e.g., beta-galactosidase).
-
-
Issue 2: Discrepancy between cell viability data from different assay types (e.g., MTT vs. cell counting).
Possible Cause: this compound may be altering cellular metabolism, which can confound the results of viability assays that rely on metabolic readouts. Tetrazolium-based assays (MTT, MTS, XTT) and resazurin-based assays (alamarBlue) measure the metabolic activity of cells, which is used as a proxy for cell number. Kinase inhibitors can affect metabolic pathways, leading to an under- or overestimation of cell viability.[4][5]
Troubleshooting Steps:
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Validate with a direct cell counting method:
-
Objective: To obtain a direct measure of cell number that is independent of metabolic activity.
-
Protocol:
-
Treat cells with a range of concentrations of this compound for the desired duration.
-
Harvest the cells and stain with a viability dye such as trypan blue or a fluorescent nuclear stain (e.g., DAPI or propidium iodide for dead cells).
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Count the number of live and dead cells using a hemocytometer or an automated cell counter.
-
-
-
Use an alternative viability assay with a different mechanism:
-
Consider assays that measure cell membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or assays that quantify ATP content (though be mindful of potential direct effects on ATP-based assays, see Issue 4).
-
Issue 3: Unexpected changes in fluorescence intensity in cells expressing fluorescent proteins (e.g., GFP, RFP).
Possible Cause: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your reporter, or it may quench the fluorescence of the reporter protein.
Troubleshooting Steps:
-
Assess the intrinsic fluorescence of this compound:
-
Objective: To determine if the compound fluoresces at the wavelengths used for your experiment.
-
Protocol:
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In a multi-well plate, add this compound at the concentrations used in your experiments to the same media used for your cells.
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Measure the fluorescence at the excitation and emission wavelengths of your fluorescent protein (e.g., GFP, RFP) using a fluorometer or plate reader.
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A significant signal in the absence of cells indicates intrinsic fluorescence of the compound.
-
-
-
Perform a fluorescence quenching assay:
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Objective: To determine if this compound quenches the fluorescence of your reporter.
-
Protocol:
-
Prepare a solution of purified fluorescent protein (e.g., recombinant GFP) at a known concentration.
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Add a range of concentrations of this compound to the protein solution.
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence suggests quenching.
-
-
Issue 4: Inconsistent results in an in vitro kinase assay.
Possible Cause: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be highly dependent on the concentration of ATP used in the assay.[8]
Troubleshooting Steps:
-
Determine the Michaelis-Menten constant (Km) for ATP:
-
Objective: To understand the affinity of your kinase for ATP under your specific assay conditions.
-
Protocol:
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Set up your kinase reaction with varying concentrations of ATP while keeping the substrate concentration constant.
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Measure the initial reaction velocity at each ATP concentration.
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Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.
-
-
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Standardize the ATP concentration for IC50 determination:
-
For consistency and comparability, it is recommended to determine the IC50 of this compound at an ATP concentration equal to the Km.
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Be aware that the intracellular concentration of ATP is in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays. This can lead to a discrepancy between the biochemical potency and the cellular efficacy of the inhibitor.[8]
-
Data Presentation
Table 1: Off-Target Profile of CX-4945 (Silmitasertib)
This table summarizes the inhibitory activity of CX-4945 against a panel of kinases. This data can help researchers anticipate potential off-target effects when using structurally related CSNK2A1 inhibitors.
| Kinase Target | IC50 (nM) | Fold-selectivity vs. CSNK2A1 | Reference |
| CSNK2A1 (CK2α) | 1 | - | [9] |
| DAPK3 | 17 | 17 | [9] |
| FLT3 | 35 | 35 | [4] |
| TBK1 | 35 | 35 | [9] |
| CLK3 | 41 | 41 | [9] |
| HIPK | 45 | 45 | [9] |
| PIM1 | 46 | 46 | [4] |
| CDK1 | 56 | 56 | [4] |
| DYRK1A | 160 | 160 | |
| GSK3β | 190 | 190 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Counterscreening for Firefly Luciferase Inhibition
Objective: To determine if a small molecule inhibitor directly inhibits firefly luciferase.
Materials:
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Purified recombinant firefly luciferase
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D-luciferin substrate
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ATP
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Assay buffer (e.g., Tris-HCl, pH 7.8, with MgSO4)
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Test compound (this compound) and vehicle control (e.g., DMSO)
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White, opaque 96-well or 384-well plates
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Luminometer
Procedure:
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Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of firefly luciferase in assay buffer.
-
Prepare a substrate/ATP solution in assay buffer.
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In the wells of the microplate, add the test compound at various concentrations. Include wells with vehicle control only.
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Add the luciferase solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
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Initiate the reaction by adding the substrate/ATP solution to all wells.
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Immediately measure the luminescence using a plate-reading luminometer.
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Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value if applicable.
Visualizations
Caption: Simplified signaling pathways involving CSNK2A1.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods and strategies for tackling assay interference associated with small molecules [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
Csnk2A-IN-2 freeze-thaw cycle stability
This technical support center provides guidance on the stability of Csnk2A-IN-2, with a focus on issues related to freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Disclaimer: Specific freeze-thaw stability data for this compound is not publicly available. The following recommendations are based on best practices for handling similar small molecule inhibitors and general laboratory-grade chemical compounds. It is highly recommended that users perform their own stability tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: To minimize degradation, it is recommended to aliquot stock solutions of small molecule inhibitors into single-use volumes and store them at low temperatures. Based on information for similar compounds like CSNK2A-IN-1 and CSNK1-IN-2, storage at -80°C is suitable for long-term storage (up to 6 months), while -20°C is appropriate for short-term storage (up to 1 month).[1][2] Avoiding repeated freeze-thaw cycles is crucial for maintaining the integrity and activity of the compound.[1][2]
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: There is no specific data on the number of freeze-thaw cycles this compound can tolerate without degradation. As a general best practice for small molecule inhibitors, it is strongly advised to avoid multiple freeze-thaw cycles.[1][2] Aliquoting your stock solution upon initial preparation is the most effective way to prevent the potential for degradation due to repeated temperature changes.
Q3: I observed precipitation in my this compound vial after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent has partially evaporated. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to centrifuge the vial and use the supernatant, though the concentration will no longer be accurate. For future use, consider preparing a fresh stock solution and ensuring it is fully dissolved before aliquoting and freezing. For some compounds, using pre-warmed solvents or sonication during initial dissolution can help.[1][2]
Q4: My experiment is not working, and I suspect the this compound has lost its activity. How can I check this?
A4: Loss of activity can be due to degradation. To verify the activity of your inhibitor, you can perform a dose-response experiment in a relevant cellular or biochemical assay and compare the results with a freshly prepared stock solution or a historical positive control. If you have access to analytical instrumentation like HPLC or LC-MS, you can also check the purity of your compound to see if degradation products are present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect | Compound degradation due to multiple freeze-thaw cycles or improper storage. | Prepare a fresh stock solution from powder. Aliquot into single-use volumes for future experiments. Confirm the activity of the new stock in a reliable assay. |
| Inconsistent results between experiments | Variability in the number of freeze-thaw cycles for the stock solution used in different experiments. | Use a new, single-use aliquot for each experiment to ensure consistent compound integrity. |
| Precipitate formation upon thawing | The compound has come out of solution at low temperatures. | Gently warm the solution and vortex or sonicate to redissolve. If this fails, prepare a fresh stock solution. Consider using a different solvent if solubility is a persistent issue. |
| Change in color of the solution | Potential chemical degradation of the compound. | Discard the stock solution and prepare a fresh one. Store aliquots protected from light if the compound is light-sensitive. |
Storage Conditions for Similar Casein Kinase Inhibitors
While specific data for this compound is unavailable, the following table summarizes the recommended storage conditions for other inhibitors from the same family, which can serve as a general guideline.
| Inhibitor | Storage Temperature | Storage Duration | Key Recommendation |
| CSNK2A-IN-1 | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | ||
| CSNK1-IN-2 | -80°C (in solvent) | 6 months | Store sealed, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C (in solvent) | 1 month |
Experimental Protocols
Recommended Protocol for Testing Freeze-Thaw Stability of a Small Molecule Inhibitor
This protocol provides a general framework for researchers to determine the freeze-thaw stability of this compound under their specific experimental conditions.
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Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a specific concentration.
-
Aliquot: Divide the stock solution into multiple, single-use aliquots.
-
Establish Baseline: Use one aliquot immediately in a functional assay (e.g., kinase activity assay or a cell-based assay measuring a downstream effect of CSNK2A inhibition) to determine the initial activity (T=0). Analyze another aliquot by HPLC or LC-MS to determine the initial purity.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a defined number of freeze-thaw cycles. A typical cycle would involve freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature or 37°C.
-
Test at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot and test its activity in the functional assay and its purity by HPLC or LC-MS.
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Analyze Data: Compare the activity and purity of the cycled aliquots to the baseline (T=0) results. A significant decrease in activity or the appearance of degradation peaks in the chromatogram would indicate instability.
Visualizations
Caption: Workflow for assessing the freeze-thaw stability of this compound.
References
Technical Support Center: Addressing Csnk2A-IN-2 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Csnk2A-IN-2, a selective inhibitor of Casein Kinase 2 (CK2), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is frequently overexpressed in many cancers and contributes to malignant phenotypes by promoting cell proliferation, survival, and inhibiting apoptosis.[1][2][3] this compound binds to the ATP-binding site of the CK2α catalytic subunit, preventing the phosphorylation of its numerous downstream substrates involved in key oncogenic signaling pathways.[4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell line cultures. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to kinase inhibitors like this compound is a common challenge. The primary mechanisms can include:
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Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[5][6]
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Activation of bypass signaling pathways: Cancer cells can adapt by upregulating parallel or downstream signaling pathways to compensate for the inhibition of CK2. This can involve pathways like PI3K/Akt/mTOR, JAK/STAT, or NF-κB, which can promote cell survival and proliferation independently of direct CK2 signaling.[1][5][7][8]
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Alterations in the drug target: While less common for this class of inhibitors, mutations in the CSNK2A1 gene that alter the drug-binding pocket could potentially reduce the affinity of this compound for CK2α.
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Enhanced DNA damage response: CK2 is involved in DNA damage repair pathways.[5][9] Resistant cells may have an enhanced capacity to repair DNA damage induced by the inhibitor or other cellular stresses, promoting their survival.[10]
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
A3: A multi-step approach is recommended to elucidate the resistance mechanism:
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Assess drug accumulation: Compare the intracellular concentration of this compound in your resistant and sensitive parental cell lines. Reduced accumulation in resistant cells suggests the involvement of efflux pumps. This can be indirectly assessed by co-treatment with known efflux pump inhibitors.
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Analyze protein expression of efflux pumps: Use Western blotting or quantitative PCR (qPCR) to determine if proteins like P-gp are upregulated in the resistant cells.
-
Profile key signaling pathways: Use phosphoproteomics or Western blotting with phospho-specific antibodies to compare the activation status of key survival pathways (e.g., p-Akt, p-STAT3, p-NF-κB p65) between sensitive and resistant cells, both at baseline and after treatment with this compound.[11][12]
-
Sequence the CSNK2A1 gene: To rule out target-site mutations, sequence the coding region of the CSNK2A1 gene in both your sensitive and resistant cell lines.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell passage number and heterogeneity | Maintain a consistent and low passage number for your experiments. Cell lines can drift genetically and phenotypically over time. If possible, perform experiments with cells thawed from a common frozen stock. |
| Inconsistent cell seeding density | Ensure a uniform and optimal cell seeding density across all wells of your microplate. Confluency can significantly impact drug response. |
| Variability in drug preparation and storage | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| Assay-specific issues (e.g., MTT, CellTiter-Glo) | Optimize the incubation time for your specific cell line and assay. For MTT assays, ensure complete solubilization of formazan crystals.[13] For luminescent assays like CellTiter-Glo, allow plates to equilibrate to room temperature before adding the reagent to ensure a stable signal.[14][15] |
Issue 2: this compound fails to reduce phosphorylation of a known CK2 substrate.
| Possible Cause | Recommended Solution |
| Suboptimal inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting CK2 activity in your specific cell line. A 6-hour treatment is often sufficient to see a significant reduction in the phosphorylation of direct CK2 substrates.[16] |
| Rapid dephosphorylation during sample preparation | Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of proteins.[12] Keep samples on ice throughout the preparation process. |
| Antibody quality | Validate your phospho-specific antibody to ensure it is specific for the phosphorylated form of the protein. Include appropriate positive and negative controls in your Western blot experiment. |
| Development of resistance | If you have confirmed the above points, the lack of effect may indicate the development of resistance. Proceed with the experiments outlined in FAQ 3 to investigate the underlying mechanism. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
This protocol is adapted from established methods for detecting phosphorylated proteins.[11][12][17][18]
1. Sample Preparation: a. Culture cells to the desired confluency and treat with this compound or vehicle control for the indicated time. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). h. Add 2x Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.
2. Gel Electrophoresis and Transfer: a. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can increase background.[12][17] b. Incubate the membrane with the primary phospho-specific antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability (MTT) Assay
This protocol is based on standard MTT assay procedures.[13][19]
1. Cell Plating: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
4. Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. b. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Assessing Drug Synergy with Combination Index (CI)
The Combination Index (CI) method, based on the Chou-Talalay method, is a common approach to quantify drug interactions.[20][21]
1. Experimental Design: a. Determine the IC50 values for this compound and the second drug of interest individually. b. Design a matrix of drug concentrations, including each drug alone and in combination at various ratios (e.g., constant ratio, non-constant ratio).
2. Data Collection: a. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the drug combination matrix. b. Convert the raw data (e.g., absorbance) to the fraction of cells affected (Fa) for each drug concentration and combination. Fa = 1 - (mean signal of treated wells / mean signal of control wells).
3. CI Calculation: a. Use a software package like CompuSyn to calculate the CI values. The software will generate a median-effect plot and calculate CI values at different effect levels (Fa). b. The CI value indicates the nature of the drug interaction:
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: CK2 signaling and mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating this compound resistance.
Troubleshooting Logic for Failed Phospho-Protein Detection
Caption: Troubleshooting failed detection of CK2 substrate dephosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
- 10. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinome-Wide Selectivity of Csnk2A-IN-2
This guide provides a detailed comparison of the kinome-wide selectivity profile of the chemical probe Csnk2A-IN-2 (also known as SGC-CK2-1) against the clinical candidate CX-4945 (Silmitasertib). Both compounds are potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase implicated in numerous cellular processes and various disease states, particularly cancer.[1][2] For researchers and drug development professionals, understanding the selectivity of a chemical probe is critical for interpreting experimental results and for therapeutic development. An ideal inhibitor targets its intended kinase with high potency while minimizing interactions with other kinases (off-targets) to avoid confounding effects and potential toxicity.[1]
This comparison demonstrates that this compound is an exceptionally selective inhibitor for CSNK2A1 and its isoform CSNK2A2, whereas CX-4945 interacts with a broader range of kinases.[1][3]
Quantitative Performance Comparison
The following tables summarize the biochemical potency and kinome-wide selectivity of this compound and CX-4945. Data has been compiled from enzymatic assays and large-scale kinase binding assays.
Table 1: Biochemical Potency against CSNK2A1/2
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (SGC-CK2-1) | CSNK2A1 (CK2α) | Enzymatic | 4.2[4] |
| CSNK2A2 (CK2α') | Enzymatic | 2.3[4] | |
| CSNK2A1 (CK2α) | NanoBRET (Cellular) | 36[4] | |
| CSNK2A2 (CK2α') | NanoBRET (Cellular) | 16[4] | |
| CX-4945 (Silmitasertib) | CSNK2 | Cell-free | 1[5] |
| CSNK2 | Cellular | 100[5] |
Table 2: Kinome-Wide Selectivity Profile
| Compound | Assay Platform | Kinases Profiled | Selectivity Summary | Key Off-Targets (Potency) |
| This compound (SGC-CK2-1) | KINOMEscan | 403 | Highly Selective: Only 11 kinases showed <35% of control binding at 1 µM.[4] S-Score(35) = 0.027.[6] | DYRK2 (IC50 >100-fold weaker than CSNK2A1)[1] |
| CX-4945 (Silmitasertib) | Multiple | ~238 | Less Selective: Inhibited 49 of 235 kinases by >50% at 500 nM.[7] | DYRK1A (Kd = 1.8 nM), GSK3β (Kd = 37.8 nM), FLT3 (IC50 = 35 nM), PIM1 (IC50 = 46 nM)[7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizations are provided below for the CSNK2A1 signaling pathway, the experimental workflow for kinome-wide profiling, and the logical framework for comparing kinase inhibitors.
Experimental Protocols
KINOMEscan Kinome-Wide Selectivity Profiling
The KINOMEscan platform from Eurofins Discovery (formerly DiscoverX) is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.[9][10]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The kinases are tagged with DNA, which allows for quantification via qPCR.[8][9]
-
Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin. These beads are then blocked to minimize non-specific binding.[8]
-
Binding Reaction: The assay is assembled by combining three components in a buffer solution: the DNA-tagged kinase, the ligand-coated beads, and the test compound (e.g., this compound) at a specified concentration (typically 1 µM or in a dose-response format for Kd determination).[9]
-
Incubation and Washing: The reaction plates are incubated for one hour at room temperature with shaking to allow the binding to reach equilibrium. Afterward, the beads are washed to remove any unbound protein.[8]
-
Elution and Quantification: The bound kinase is eluted from the beads. The concentration of the eluted kinase is then measured by quantitative PCR (qPCR) using the DNA tag.[10]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically reported as "Percent of Control" (PoC), where a lower percentage indicates stronger binding and inhibition. A dissociation constant (Kd) can be calculated by performing the assay across a range of compound concentrations.[8][10]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.
-
Assay Principle: The assay measures the proximity-based energy transfer from a NanoLuc® luciferase-tagged kinase (the energy donor) to a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation: HEK-293 cells are transiently transfected with a plasmid expressing the target kinase (e.g., CSNK2A1) fused to NanoLuc® luciferase.
-
Assay Execution: The transfected cells are plated and treated with the fluorescent NanoBRET™ tracer along with varying concentrations of the test compound.
-
Signal Detection: After an incubation period, the NanoLuc® substrate is added, and both donor and acceptor emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then used to generate a dose-response curve, from which an IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating Csnk2A-IN-2 Specificity with Inhibitor-Resistant CSNK2A1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of CSNK2A1 inhibitors, with a focus on leveraging inhibitor-resistant mutants. The experimental data and protocols detailed herein offer a robust framework for confirming that the cellular effects of a compound, such as Csnk2A-IN-2, are a direct consequence of CSNK2A1 inhibition.
The Challenge of Kinase Inhibitor Specificity
A powerful method to ascertain on-target activity is through chemical genetics, which employs a combination of a small molecule inhibitor and a mutated version of the target protein that is resistant to inhibition.[1][3] This approach allows researchers to distinguish between the on-target effects of the inhibitor (which are rescued by the resistant mutant) and its off-target effects (which are not).
This compound and the "Gatekeeper" Mutant Strategy
This compound is a potent and selective inhibitor of Casein Kinase 2 alpha 1 (CSNK2A1), a pleiotropic serine/threonine kinase implicated in various cellular processes and diseases.[1][2] To definitively validate that the cellular effects of this compound are mediated by its intended target, a well-established strategy is the use of cell lines expressing an inhibitor-resistant mutant of CSNK2A1.
This "gatekeeper" mutant strategy relies on introducing specific amino acid substitutions in the ATP-binding pocket of the kinase, which sterically hinder the binding of the inhibitor without significantly affecting the kinase's catalytic activity. A commonly used inhibitor-resistant mutant for CSNK2A1 is the triple mutant (TM) V66A/H160D/I174A.[1][4]
Comparative Data on Inhibitor-Resistant Validation
The following tables summarize the expected comparative data when validating a CSNK2A1 inhibitor using wild-type (WT) and inhibitor-resistant triple mutant (TM) CSNK2A1. While specific values for this compound would need to be experimentally determined, the data for the well-characterized inhibitor CX-4945 (silmitasertib) serves as an excellent reference.
Table 1: Comparison of Inhibitor Potency
| Inhibitor | Target | IC50 (in vitro) | Cellular EC50 (WT cells) | Cellular EC50 (TM cells) |
| This compound | CSNK2A1 | To be determined | To be determined | Expected to be significantly higher |
| CX-4945 | CSNK2A1 | ~1 nM[5] | ~0.63 µM[3] | Significantly higher |
| SGC-CK2-1 | CSNK2A1 | Varies by assay | Varies by assay | Significantly higher[4] |
Table 2: Effect of Inhibitor on CSNK2A1 Substrate Phosphorylation
| Cell Line | Treatment | Known CSNK2A1 Substrate Phosphorylation (e.g., EIF2S2 pS2) | Global Phosphoproteome Changes (CSNK2A1-dependent sites) |
| CSNK2A1-WT | Vehicle (DMSO) | High | Baseline |
| CSNK2A1-WT | This compound | Significantly Reduced | Reduced phosphorylation of known substrates |
| CSNK2A1-TM | Vehicle (DMSO) | High | Baseline |
| CSNK2A1-TM | This compound | Maintained (Rescued)[1][4] | Phosphorylation of known substrates is maintained[1][5] |
Experimental Protocols
Generation of Inhibitor-Resistant CSNK2A1 Cell Lines
A robust method for generating stable cell lines is the use of a Flp-In T-REx system, which allows for tetracycline-inducible expression of the target protein.[1]
-
Site-Directed Mutagenesis : Introduce the V66A, H160D, and I174A mutations into a CSNK2A1 cDNA expression vector.
-
Cell Line Engineering : Co-transfect Flp-In T-REx host cells (e.g., U2OS or HEK293) with the CSNK2A1 expression vector (either WT or TM) and a plasmid expressing Flp recombinase.
-
Selection : Select for stably integrated cells using hygromycin B.
-
Validation : Confirm tetracycline-inducible expression of HA-tagged CSNK2A1 (WT or TM) via Western blot.
Western Blot Analysis for Phospho-Rescue
This assay provides a straightforward method to visualize the on-target effect of the inhibitor.[4]
-
Cell Culture and Treatment : Plate CSNK2A1-WT and CSNK2A1-TM cells. Induce protein expression with tetracycline for 48 hours. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).[1]
-
Lysis : Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Immunoblotting : Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies against a known CSNK2A1 phosphorylation site (e.g., phospho-EIF2S2 pS2), total protein levels of the substrate, and a loading control (e.g., GAPDH).[4]
-
Detection : Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Analysis : Quantify band intensities to demonstrate reduced phosphorylation in WT cells treated with the inhibitor and a rescue of this phosphorylation in TM cells.[4]
SILAC-Based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry provides a global and unbiased view of inhibitor specificity.[1][5]
-
Cell Labeling : Culture CSNK2A1-WT cells in "light" (normal) and "medium" (containing ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) SILAC media, and CSNK2A1-TM cells in "heavy" (containing ¹³C₆,¹⁵N₄-arginine and ¹³C₆,¹⁵N₂-lysine) media for at least five cell divisions.[1]
-
Treatment : Induce protein expression. Treat "medium" WT and "heavy" TM cells with this compound. Treat "light" WT cells with vehicle.
-
Cell Lysis and Protein Digestion : Combine equal amounts of protein from the three cell populations. Digest proteins into peptides using trypsin.
-
Phosphopeptide Enrichment : Enrich for phosphopeptides using titanium dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis : Identify and quantify phosphopeptides. Bona fide CSNK2A1 substrates will show a high "heavy/medium" ratio and a low "medium/light" ratio, indicating that their phosphorylation is inhibited in WT cells but rescued in TM cells.[1]
Visualizing the Workflow and Rationale
Chemical Genetics Workflow for Inhibitor Validation
Caption: Workflow for validating this compound using inhibitor-resistant mutants.
Principle of Target Validation via Inhibitor-Resistant Mutant
Caption: this compound inhibits WT but not the resistant TM kinase.
Simplified CSNK2A1 Signaling Pathway
Caption: Inhibition of CSNK2A1 by this compound blocks substrate phosphorylation.
By employing the strategies outlined in this guide, researchers can confidently validate the on-target effects of this compound and other CSNK2A1 inhibitors, paving the way for more reliable and translatable scientific findings.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
Comparative Efficacy of Csnk2A-IN-2 and Other CK2 Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the casein kinase 2 (CK2) inhibitor Csnk2A-IN-2 against other notable alternatives. This document compiles supporting experimental data on efficacy and selectivity, details experimental methodologies, and visualizes key biological pathways and workflows.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. This compound, also known as SGC-CK2-2, is a naphthyridine-based chemical probe developed as a highly selective inhibitor of CK2. This guide compares its performance with other well-established CK2 inhibitors: CX-4945 (Silmitasertib), TBB (4,5,6,7-Tetrabromobenzotriazole), and SGC-CK2-1.
Quantitative Efficacy and Selectivity
The following tables summarize the in vitro and cellular potency of this compound (SGC-CK2-2) and other selected CK2 inhibitors. The data is presented to facilitate a clear comparison of their efficacy against the CK2α and CK2α' catalytic subunits.
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| This compound (SGC-CK2-2) | CK2α | Enzymatic | 3.0 nM | - | [1] |
| CK2α' | Enzymatic | <1.0 nM | - | [1] | |
| CK2α | Cellular (NanoBRET) | 920 nM | - | [1][2] | |
| CK2α' | Cellular (NanoBRET) | 200 nM | - | [1] | |
| CX-4945 (Silmitasertib) | Recombinant Human CK2α | Cell-free | 1 nM | 0.38 nM | |
| Endogenous CK2 | Cellular (Jurkat cells) | 100 nM | - | ||
| TBB | Rat Liver CK2 | Enzymatic | 0.15 µM - 0.9 µM | 80 - 210 nM | |
| Human Recombinant CK2 | Enzymatic | 1.6 µM | - | ||
| SGC-CK2-1 | CK2α | Enzymatic | 4.2 nM | - | |
| CK2α' | Enzymatic | 2.3 nM | - | ||
| CK2α | Cellular (NanoBRET) | 36 nM | - | ||
| CK2α' | Cellular (NanoBRET) | 16 nM | - |
Table 1: Comparative Potency of CK2 Inhibitors
| Inhibitor | Selectivity Profile | Reference |
| This compound (SGC-CK2-2) | Highly selective. In a panel of 403 kinases, only 3 were inhibited by more than 90% at 1 µM. The closest off-target is HIPK2, with a >200-fold selectivity margin. | [1][2] |
| CX-4945 (Silmitasertib) | Less selective. Known to inhibit other kinases such as FLT3, PIM1, CDK1, DYRK1A, and GSK3β at higher concentrations. | |
| TBB | Moderately selective. Shows inhibition of a few other kinases, including CDK2, phosphorylase kinase, and GSK3β, at concentrations 1-2 orders of magnitude higher than for CK2. | |
| SGC-CK2-1 | Highly selective. In a panel of over 400 kinases, only a few were significantly inhibited at 1 µM. Shows some off-target activity against DYRK2 (IC50 = 440 nM). |
Table 2: Selectivity Profiles of CK2 Inhibitors
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CK2 signaling pathway and a typical kinase inhibition assay workflow.
Caption: Simplified CK2 Signaling Pathway.
Caption: General Workflow for a Kinase Inhibition Assay.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for two common types of kinase inhibition assays used to characterize CK2 inhibitors.
Radiometric Kinase Assay (for IC50/Ki Determination)
This biochemical assay directly measures the enzymatic activity of CK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a peptide substrate.
Materials:
-
Recombinant human CK2α or CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper (P81)
-
Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate in a microcentrifuge tube or microplate well.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. Include a control with no inhibitor (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be at or near the Km value for CK2.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at multiple ATP concentrations and using the Cheng-Prusoff equation.[3]
NanoBRET™ Target Engagement Assay (for Cellular IC50 Determination)
This cellular assay measures the ability of a test compound to bind to the target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for CK2
-
Test inhibitor (e.g., this compound) at various concentrations
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CK2 fusion plasmid. Plate the transfected cells in a white-bottom 96-well or 384-well plate and incubate for 24 hours.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration and incubate.
-
Inhibitor Treatment: Add the test inhibitor at a range of concentrations to the cells. Include a no-inhibitor control. Incubate for a period (e.g., 2 hours) to allow the inhibitor to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[4]
References
Unveiling the Specificity of CSNK2A1 Inhibition: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the targets of CSNK2A1 inhibitors. We delve into the methodology and data from rescue experiments designed to confirm that the observed cellular effects of an inhibitor are indeed due to its action on Casein Kinase 2 alpha 1 (CSNK2A1).
CSNK2A1, the catalytic subunit of protein kinase CK2, is a constitutively active serine/threonine kinase implicated in a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2] Its dysregulation is linked to various diseases, particularly cancer, making it a compelling therapeutic target.[3][4] Potent and selective inhibitors of CSNK2A1, such as CX-4945, have been developed to probe its function and for potential clinical applications.[5][6] However, a critical aspect of employing kinase inhibitors is to rigorously demonstrate their on-target specificity. Rescue experiments are a cornerstone of this validation process.
This guide will explore two distinct but complementary rescue strategies: a chemical genetics approach using an inhibitor-resistant CSNK2A1 mutant and an in vivo method involving the co-expression of wild-type CSNK2A1 to counteract the effects of a pathogenic mutant.
Quantitative Analysis of Inhibition and Rescue
The following table summarizes quantitative phosphoproteomics data from a chemical genetics rescue experiment. In this setup, cells expressing wild-type CSNK2A1 (CSNK2A1-WT) were treated with the inhibitor CX-4945. A parallel experiment was conducted in cells expressing an inhibitor-resistant triple mutant of CSNK2A1 (CSNK2A1-TM) in the presence of the inhibitor. The "rescue" is demonstrated by the restoration of phosphorylation on known CSNK2A1 substrates in the CSNK2A1-TM cells despite the presence of CX-4945.
| Substrate Protein | Phosphorylation Site | Log2 Fold Change (CX-4945 vs. DMSO in WT cells) | Log2 Fold Change (CX-4945 in TM cells vs. DMSO in WT cells) "Rescued" |
| EEF1D | pS162 | Significantly Reduced | Restored to near-WT levels |
| EIF2S2 | pS2 | Significantly Reduced | Restored to near-WT levels |
| LIG1 | pS66 | Significantly Reduced | Partially Rescued |
| SSB (La) | pS366 | Significantly Reduced | Partially Rescued |
This table is a representative summary based on findings from Gyenis et al., 2022. The study identified a larger set of rescued phosphopeptides.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments discussed.
Chemical Genetics Rescue with an Inhibitor-Resistant Mutant
This protocol is adapted from the work of Gyenis et al., 2022.[1]
-
Cell Line Engineering:
-
Human osteosarcoma (U2OS) cells are engineered to stably express either wild-type CSNK2A1 with a hemagglutinin tag (CSNK2A1-WT-HA) or an inhibitor-resistant triple mutant (V66A/H160D/I174A) of CSNK2A1-HA (CSNK2A1-TM-HA) under a tetracycline-inducible promoter.
-
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):
-
CSNK2A1-WT expressing cells are cultured in "Light" (L) or "Medium" (M) SILAC media.
-
CSNK2A1-TM expressing cells are cultured in "Heavy" (H) SILAC media.
-
Isotope incorporation is verified to be >95% by mass spectrometry.
-
-
Inhibitor Treatment:
-
Expression of the CSNK2A1 constructs is induced with tetracycline for 48 hours.
-
"Medium" labeled CSNK2A1-WT cells and "Heavy" labeled CSNK2A1-TM cells are treated with 30 µM CX-4945 for 4 hours.
-
"Light" labeled CSNK2A1-WT cells are treated with a DMSO vehicle control.
-
-
Phosphoproteomics Analysis:
-
Cells are lysed, and proteins are digested.
-
Phosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of phosphopeptides is quantified based on the SILAC labels (M/L ratio for inhibition, H/L ratio for rescue).
-
In Vivo Morphological Rescue in Zebrafish
This protocol is based on a study characterizing CSNK2A1 mutants in zebrafish.[3][7]
-
mRNA Synthesis:
-
Capped and polyadenylated mRNA for both wild-type human CSNK2A1 and a pathogenic mutant (e.g., p.Arg191Ter) is synthesized in vitro.
-
-
Microinjection of Zebrafish Embryos:
-
Fertilized zebrafish eggs at the one-cell stage are microinjected with either the mutant CSNK2A1 mRNA alone or a cocktail of mutant and wild-type CSNK2A1 mRNA.
-
A control group is injected with wild-type CSNK2A1 mRNA.
-
-
Phenotypic Analysis:
-
Embryos are incubated and monitored for morphological changes at specific time points (e.g., 24 and 48 hours post-fertilization).
-
Phenotypes such as body axis curvature, edema, and developmental delay are scored.
-
The degree of rescue in the co-injected group is assessed by comparing the prevalence and severity of the mutant phenotype to the group injected with the mutant mRNA alone.
-
Visualizing the Concepts
To better illustrate the underlying biology and experimental designs, the following diagrams are provided.
Caption: CSNK2A1 integrates multiple upstream signals to regulate key downstream pathways.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental phosphoproteomics identifies the kinase CK2 as a driver of Hedgehog signaling and a therapeutic target in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of Casein Kinase II by CX-4945, But Not Yes-associated protein (YAP) by Verteporfin, Enhances the Antitumor Efficacy of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Assessing CK2α Inhibitor Potency: A Comparative Guide to IC50 Determination
This comparative guide offers a detailed look at the inhibitory activities of these compounds, outlines a comprehensive protocol for IC50 determination, and visualizes the complex signaling network of CK2 and the experimental workflow.
Comparative Potency of CK2α Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for two prominent CK2α inhibitors, providing a direct comparison of their potency.
| Compound | Target | IC50 (in vitro) | Cell-based IC50 (HeLa cells) | Key Characteristics |
| CX-4945 (Silmitasertib) | CK2α | 1 nM[1] | 0.7 µM (for Akt S129 phosphorylation)[2] | Potent, ATP-competitive inhibitor; has been evaluated in clinical trials.[3][4] Exhibits some off-target effects.[5] |
| SGC-CK2-2 | CK2α | 920 nM (NanoBRET)[2] | 2.2 µM (for Akt S129 phosphorylation)[2] | Derivative of CX-4945 with enhanced specificity but reduced potency.[2][4] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against CK2α. This method measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human CK2α enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP (at a concentration close to the Km for CK2α)
-
Specific peptide substrate for CK2α (e.g., RRRADDSDDDDD)
-
Test compound (e.g., Csnk2A-IN-2, CX-4945) serially diluted in DMSO
-
[γ-³³P]ATP or fluorescently labeled ATP for detection
-
Phosphocellulose paper or other suitable capture membrane
-
Scintillation counter or fluorescence plate reader
-
96-well assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X kinase buffer and a 2X substrate/ATP solution.
-
Compound Plating: Serially dilute the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared. Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction:
-
Add the 2X kinase buffer to each well.
-
Add the recombinant CK2α enzyme to each well to initiate the pre-incubation with the inhibitor. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the 2X substrate/[γ-³³P]ATP mixture to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation. The reaction time should be within the linear range of the assay.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection:
-
If using [γ-³³P]ATP, wash the phosphocellulose paper multiple times to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
If using a fluorescence-based assay, read the plate on a fluorescence plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the CK2 Signaling Pathway and Experimental Workflow
To better understand the biological context of CK2α inhibition and the experimental process for determining potency, the following diagrams are provided.
Caption: Simplified CK2α signaling network.
Caption: Workflow for IC50 determination.
References
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Kinase Inhibitor Specificity: A Focus on CSNK2A1 and CSNK2A2
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, understanding the selectivity of kinase inhibitors is paramount. This guide provides a framework for comparing the cross-reactivity of inhibitors against closely related kinase isoforms, specifically focusing on Casein Kinase 2, alpha 1 (CSNK2A1) and Casein Kinase 2, alpha 2 (CSNK2A2).
Disclaimer: As of the latest literature review, specific inhibitory activity data for Csnk2A-IN-2 against CSNK2A1 and CSNK2A2 is not publicly available. To illustrate the principles of a comparative analysis, this guide will utilize data for the well-characterized and clinically evaluated CSNK2 inhibitor, CX-4945 . Researchers are advised to perform similar experimental evaluations for this compound to determine its specific cross-reactivity profile.
Data Presentation: Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| CX-4945 | CSNK2A1 | 1 | [1] |
| CX-4945 | CSNK2A2 | 1 | [1] |
Table 1: Comparative inhibitory activity of CX-4945 against CSNK2A1 and CSNK2A2. The data indicates that CX-4945 is a potent inhibitor of both isoforms with equivalent potency.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of a kinase inhibitor in a biochemical assay format. This protocol can be adapted for specific inhibitors and kinase targets.
Objective: To determine the concentration-dependent inhibition of CSNK2A1 and CSNK2A2 by a test compound and calculate the IC50 value.
Materials:
-
Recombinant human CSNK2A1 and CSNK2A2 enzymes
-
Kinase substrate (e.g., a synthetic peptide with a consensus phosphorylation sequence for CSNK2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplate reader capable of luminescence detection
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:5 serial dilutions.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to each well of the 384-well plate.
-
Add the serially diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding the respective kinase (CSNK2A1 or CSNK2A2) to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the no-inhibitor control (DMSO) to 100% kinase activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways
CSNK2A1 and CSNK2A2 are highly homologous and share many downstream signaling pathways. They are constitutively active serine/threonine kinases that regulate a wide array of cellular processes.
Caption: Key signaling pathways regulated by CSNK2A1.
Caption: Key signaling pathways regulated by CSNK2A2.
Experimental Workflow
Caption: Workflow for a typical kinase inhibition assay.
References
Csnk2A-IN-2 Performance in Head-to-Head Inhibitor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Csnk2A-IN-2's performance against other prominent casein kinase 2 (CK2) inhibitors. The data presented is compiled from various head-to-head studies, offering a comprehensive overview of biochemical potency, cellular activity, and selectivity. Detailed experimental protocols for key assays are provided to support the interpretation of the presented data and facilitate the design of future experiments.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key performance metrics of this compound (also known as SGC-CK2-1) in comparison to other well-characterized CK2 inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, particularly the concentration of ATP used in in vitro kinase assays.
Table 1: In Vitro Potency Against CK2
| Inhibitor | Target | IC50 (nM) | Ki (nM) | ATP Concentration | Reference |
| This compound (SGC-CK2-1) | CK2α | 4.2 | - | 10 µM | [1] |
| CK2α' | 2.3 | - | Not Specified | [2] | |
| CX-4945 (Silmitasertib) | CK2 Holoenzyme | 1 | 0.38 | Not Specified | [3] |
| CK2α | 1 | 0.38 | Not Specified | [4] | |
| TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | CK2 Holoenzyme | 140 | 400 | Not Specified | [2] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 Holoenzyme | - | 40 | Not Specified | [2] |
| Quinalizarin | CK2α | - | 50 | Not Specified | [5] |
Table 2: Cellular Potency and Selectivity
| Inhibitor | Assay Type | Cell Line | EC50 / Cellular IC50 (µM) | Key Off-Targets (if reported) | Reference |
| This compound (SGC-CK2-1) | NanoBRET Target Engagement (CK2α) | HEK293 | 0.036 | DYRK2 (100-fold selective for CK2) | [2][6] |
| NanoBRET Target Engagement (CK2α') | HEK293 | 0.016 | [2] | ||
| Antiproliferative Assay | U-937 | < 0.5 | [1] | ||
| CX-4945 (Silmitasertib) | Inhibition of endogenous CK2 activity | Jurkat | 0.1 | FLT3, PIM1, CDK1, CLK2, DYRK1A, GSK3β | [4] |
| Antiproliferative Assay (mean) | Panel of cancer cell lines | 5.5 | |||
| Inhibition of p-Akt (S129) | HeLa | 0.7 | [7] | ||
| Inhibition of p-Akt (S129) | MDA-MB-231 | 0.9 | [7] | ||
| TDB | Inhibition of endogenous CK2 activity | CEM | ~2 | - | [4] |
| Inhibition of endogenous CK2 activity | U2OS | ~3.5 | [4] | ||
| Quinalizarin | Apoptosis Induction | Jurkat | More potent than TBB and DMAT | Highly selective across a panel of 75 kinases | [5] |
Experimental Protocols
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency (IC50) of CK2 inhibitors.
Materials:
-
Recombinant human CK2α or CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be kept close to the Km value for ATP to allow for accurate determination of competitive inhibitor Ki values.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blotting for Cellular CK2 Activity
This protocol allows for the assessment of an inhibitor's ability to engage and inhibit CK2 within a cellular context by measuring the phosphorylation of a known CK2 substrate.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor or DMSO for a specified duration (e.g., 3 or 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated CK2 substrate (e.g., anti-phospho-Akt Ser129) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[1][8][9][10]
Materials:
-
Intact cells or cell lysate
-
Test inhibitor dissolved in DMSO
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents as described above, with a primary antibody against CK2α.
Procedure:
-
Treat intact cells with the test inhibitor or DMSO (vehicle control) for a specific time to allow for cell penetration and target binding.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stabilized protein fraction.
-
Analyze the amount of soluble CK2α in the supernatant by Western blotting.
-
Generate a melting curve by plotting the amount of soluble CK2α as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Mandatory Visualizations
Signaling Pathways
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Csnk2A-IN-2: A Procedural Guide
Core Principles of Csnk2A-IN-2 Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. This necessitates a multi-step process that prioritizes containment, clear identification, and disposal through appropriate, licensed channels. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain.
Quantitative Data Summary for Chemical Waste Disposal
For easy reference, the following table summarizes key quantitative and qualitative parameters for the disposal of chemical waste, applicable to compounds like this compound.
| Parameter | Guideline | Citation |
| Waste Container Capacity | Do not exceed 75% (¾) of the container's total volume. | [1] |
| Liquid Waste Storage | Must be stored in secondary containment (e.g., trays) that can hold the entire volume of the largest container plus 10% of the remaining total volume. | [2] |
| Aqueous Waste pH | While not specified for this compound, general guidelines often require neutralization to a pH between 6.0 and 9.0 before collection by waste management services. | |
| Satellite Accumulation Area (SAA) | The SAA must be under the direct control of the principal investigator or lab director. | [3] |
| Labeling Requirement | All chemical constituents must be identified by their full chemical name; abbreviations or formulas are not acceptable. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected as hazardous solid chemical waste.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste.[2] These items should be collected in a designated, properly labeled container.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments or stock solutions) must be collected as hazardous liquid chemical waste. Segregate halogenated and non-halogenated solvent waste into separate, compatible containers.[3]
2. Proper Containerization:
-
Use containers that are compatible with the chemical nature of the waste. For liquid waste, original packaging or UN-labeled containers are recommended.[2]
-
Ensure all containers are in good condition, with intact and tightly sealed lids.[2][3]
-
For sharps contaminated with this compound, such as needles or blades, use a designated, puncture-proof sharps container that is clearly labeled as chemical waste.[3]
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[3]
-
The label must include the full chemical name of all constituents, including solvents and their approximate concentrations.[3] Avoid using abbreviations or chemical formulas.[3]
-
Indicate the date when the first drop of waste was added to the container.[4]
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4]
-
Do not store waste containers in public areas such as hallways.[4]
-
Ensure adequate ventilation in the storage area to prevent the accumulation of vapors.[2]
-
Liquid waste containers must be kept in secondary containment to prevent spills.[2]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and disposal.
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Csnk2A-IN-2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Kinase Inhibitor Csnk2A-IN-2.
This document provides crucial safety and logistical information for the handling of this compound, a selective inhibitor of Casein Kinase 2 alpha (CSNK2A). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous compound, is recommended. The following PPE should be considered mandatory when handling this and similar chemical inhibitors.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol is adapted from established procedures for handling similar kinase inhibitors, such as CX-4945, and should be performed within a fume hood.[1]
2.1. Reconstitution of the Compound
-
Preparation: Before opening the vial, bring this compound to room temperature. This minimizes the potential for moisture contamination.
-
Solvent Selection: For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is a common solvent for this class of inhibitors.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, the appropriate volume of DMSO would be added to a pre-weighed amount of the compound.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
2.2. Cell Culture Treatment Protocol (Example)
This is a general protocol for treating adherent cells in culture with this compound.
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow to the desired confluency (e.g., 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in cell culture medium to the final desired treatment concentration. It is crucial to ensure that the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, qPCR, or cell viability assays.
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated gloves, pipette tips, and other solid materials. |
| Liquid Waste | Unused stock solutions, cell culture medium containing the inhibitor. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Csnk2A Signaling Pathway and Experimental Workflow
Csnk2A Signaling Pathway
CSNK2A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. It is a key component of several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. The following diagram illustrates the central role of CSNK2A in these pathways.
Caption: Role of CSNK2A in Wnt and PI3K/Akt signaling pathways.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines a typical experiment to evaluate the efficacy of this compound in a cell-based assay.
Caption: Western blot workflow to assess this compound activity.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
